4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Description
BenchChem offers high-quality 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-13-2-3-14(5-9(13)15)8-4-7(10)11-6-12-8/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDMFQAQPNEDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one CAS number 945896-90-2
The following technical guide details the chemical identity, synthesis, and application of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS 945896-90-2). This document is structured for research scientists and process chemists focusing on kinase inhibitor development.[]
CAS Number: 945896-90-2 Role: Advanced Pharmacophore Intermediate & Kinase Inhibitor Scaffold[][2]
Executive Summary
The compound 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one represents a critical building block in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors .[][2] Its structure combines a reactive 4,6-functionalized pyrimidine core (a classic "hinge-binding" motif) with a 1-methylpiperazin-2-one tail.[][2]
Unlike standard piperazine tails found in drugs like Imatinib, the piperazin-2-one (lactam) moiety offers distinct physicochemical properties, including altered metabolic stability and hydrogen-bonding potential.[][2] This intermediate is primarily utilized to synthesize libraries of CDK (Cyclin-Dependent Kinase) and EGFR inhibitors by exploiting the remaining chlorine atom for further functionalization via Suzuki coupling or secondary SNAr reactions.[][2]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one |
| CAS Number | 945896-90-2 |
| Molecular Formula | C₉H₁₁ClN₄O |
| Molecular Weight | 226.66 g/mol |
| Structural Features | Pyrimidine core; Chloro-substituent (C6); Lactam ring (Piperazinone) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | ≥97% (HPLC) |
Synthetic Route & Process Optimization
The synthesis of CAS 945896-90-2 relies on a Nucleophilic Aromatic Substitution (SNAr ) reaction.[][2] The symmetry of the starting material, 4,6-dichloropyrimidine, simplifies regioselectivity but necessitates strict control to prevent the formation of the bis-substituted impurity .[]
Reaction Mechanism
The 1-methylpiperazin-2-one acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring.[][2] The reaction is facilitated by a non-nucleophilic base to neutralize the generated HCl.[]
Caption: SNAr reaction pathway highlighting the critical branching point for bis-substituted impurity formation.
Validated Experimental Protocol
Objective: Synthesize 10g of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one with <2% bis-impurity.
Reagents:
-
4,6-Dichloropyrimidine (1.2 equiv) – Excess is crucial to suppress bis-addition.[][2]
-
Diisopropylethylamine (DIPEA) (2.5 equiv)[][2]
-
Solvent: Isopropyl Alcohol (IPA) or DMF.[][2]
Step-by-Step Methodology:
-
Preparation: Dissolve 4,6-dichloropyrimidine (1.2 eq) in IPA (10 volumes) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.
-
Addition: Mix 1-methylpiperazin-2-one (1.0 eq) and DIPEA (2.5 eq) in a separate vessel. Add this mixture dropwise to the pyrimidine solution over 60 minutes.
-
Why: Slow addition of the nucleophile to an excess of electrophile ensures the mono-substitution product is statistically favored.[][2]
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[]
-
Work-up:
-
Concentrate the solvent under reduced pressure.[]
-
Resuspend residue in Ethyl Acetate and wash with water (x2) and brine (x1).[][2]
-
Dry over Na₂SO₄ and concentrate.[]
-
-
Purification: Recrystallize from EtOH/Heptane or perform column chromatography (0-5% MeOH in DCM) to remove the excess dichloropyrimidine.
Application in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibitors.[] The pyrimidine ring serves as the acceptor/donor motif for the kinase hinge region, while the piperazinone tail extends into the solvent-exposed region, improving physicochemical properties.[]
Structural Activity Relationship (SAR) Logic[1][2]
-
C6-Chlorine: This is a "handle" for further diversification.[][2] It is typically replaced via:
-
Piperazinone Tail: The carbonyl group reduces the basicity of the N4 nitrogen compared to a standard piperazine.[] This can:
Caption: Divergent synthesis workflow converting the scaffold into potent kinase inhibitors.
Quality Control & Stability
Analytical Profiling[1]
-
HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[][2] The mono-substituted product typically elutes after the piperazinone starting material but before the bis-substituted impurity.[][2]
-
NMR (¹H, DMSO-d₆):
Handling & Storage[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form for >12 months. Solutions in DMSO should be used within 24 hours to prevent hydrolysis of the chloro-group.[][2]
References
-
Preparation of Pyrimidine Intermediates: Process for the preparation of chloropyrimidines.[] US Patent 5,525,724.[] (Foundational chemistry for dichloropyrimidine handling).
-
Kinase Inhibitor Scaffolds: New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.[] EP Patent 2886545B1.[] Link (Demonstrates the use of methylpiperazin-2-one tails in kinase inhibitors).[][2]
-
Related Piperazinone Chemistry: 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.[][2][5] WO Patent 2021013864A1.[] Link (Cites similar pyrimidine-piperazinone coupling reactions).[][2]
-
General Synthesis of Piperazinyl-Pyrimidines: Synthesis of Pyrimidine Incorporated Piperazine Derivatives. Semantic Scholar, 2015.[] Link
Sources
- 2. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. inter-chem.pl [inter-chem.pl]
- 5. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
Physicochemical properties of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
This technical guide details the physicochemical profile, synthetic utility, and reactivity of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one , a specialized heterocyclic scaffold used in the development of kinase inhibitors (e.g., CDK, EGFR) and GPCR ligands.[1]
Scaffold Profiling for Medicinal Chemistry Applications
Executive Summary
The compound 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one represents a strategic "bifunctional" intermediate.[1] It combines a piperazin-2-one (lactam) moiety—which offers improved metabolic stability and distinct hydrogen-bonding vectors compared to standard piperazines—with a 6-chloropyrimidine "warhead."[1] The chlorine atom serves as an electrophilic handle for regiospecific Nucleophilic Aromatic Substitution (
Chemical Identity & Molecular Descriptors
This section consolidates the fundamental identifiers and calculated physicochemical descriptors essential for cheminformatics registration and property forecasting.
Table 1: Structural & Physicochemical Data
| Property | Value / Descriptor | Notes |
| IUPAC Name | 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one | |
| Molecular Formula | ||
| Molecular Weight | 226.66 g/mol | Fragment-like (<300 Da) |
| Exact Mass | 226.0621 | Monoisotopic |
| CAS Registry | Not widely indexed | Synthesis requires CAS 1193-21-1 + CAS 59702-07-7 |
| Predicted LogP | 0.8 – 1.2 | Lipophilicity is moderate; suitable for CNS penetration |
| TPSA | ~58 Ų | Topological Polar Surface Area |
| H-Bond Donors | 0 | The lactam nitrogen is methylated |
| H-Bond Acceptors | 4 | Pyrimidine N (2), Lactam O (1), Lactam N (1) |
| Physical State | Off-white to pale yellow solid | Crystalline (Predicted MP: 120–140°C) |
Synthetic Methodology
The synthesis of this scaffold relies on the differential reactivity of the two chlorides in 4,6-dichloropyrimidine . The introduction of the lactam (piperazin-2-one) requires controlled conditions to prevent bis-substitution.[1]
Protocol: Regioselective Coupling
Objective: Mono-substitution of 4,6-dichloropyrimidine with 1-methylpiperazin-2-one.
Reagents:
-
Nucleophile B: 1-Methylpiperazin-2-one (1.0 equiv) [HCl salt often used; requires extra base][1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Solvent: Isopropanol (iPrOH) or THF[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 4,6-dichloropyrimidine in iPrOH (0.2 M concentration).
-
Addition: Add DIPEA followed by 1-methylpiperazin-2-one at 0°C to minimize exotherm.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Note: If reaction is sluggish, heat to 60°C. Monitor by LC-MS for the mono-adduct (MW 226).
-
-
Workup: Evaporate solvent. Resuspend residue in EtOAc/Water.[3] Wash organic layer with brine.[4]
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).
Visualization: Synthetic Pathway
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (
Physicochemical Stability & Solubility Profile
Understanding the behavior of this compound in solution is critical for assay development and formulation.
Solubility Matrix
-
Water: Low (< 0.1 mg/mL).[1] The chloropyrimidine core is lipophilic.
-
DMSO: High (> 50 mg/mL).[1] Recommended for stock solutions (10–20 mM).[1]
-
Methanol/Ethanol: Moderate. Suitable for transfers and reactions.
-
DCM/Chloroform: High. Good for extraction.
pKa and Ionization
Unlike standard piperazines (where N1 and N4 are basic), the piperazin-2-one ring alters the electronic landscape:[1]
-
N1 (Methylated): Part of the amide bond.[1] Non-basic (pKa < 0).[1]
-
N4 (Attached to Pyrimidine): The lone pair is delocalized into the electron-deficient pyrimidine ring.[1] Weakly basic (Calculated pKa ~2–3).[1]
Stability
-
Solid State: Stable at RT for >12 months if stored desiccated.
-
Solution: Stable in DMSO at -20°C.
-
Hydrolytic Sensitivity: The C-Cl bond is susceptible to hydrolysis in strong acidic/basic aqueous conditions at high temperatures (>80°C), converting to the 6-hydroxy derivative (inactive).[1]
Reactivity Profile: The "Warhead" Concept
The value of this compound lies in the 6-chloro substituent.[1] It is an "activated" leaving group, primed for a second substitution to create complex drug candidates.
Mechanism: Second Displacement
To generate a final library of compounds, the chloro group is displaced by amines, phenols, or thiols.
Reaction Workflow:
-
Scaffold: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
-
Reagent: Primary/Secondary Amine (
). -
Conditions: Microwave irradiation (120°C, 20 min) or Buchwald-Hartwig amination (Pd-catalyzed) if the nucleophile is weak (e.g., anilines).[1]
Visualization: Library Generation Workflow
Figure 2: Divergent synthesis strategies using the chloropyrimidine handle to generate functionalized libraries.
Therapeutic Relevance
This specific scaffold is frequently observed in the patent literature for:
-
CDK4/6 Inhibitors: The piperazinone mimics the solubility-enhancing motifs of drugs like Abemaciclib but with altered H-bond donor/acceptor profiles to tune selectivity.[1]
-
EGFR Inhibitors: Used to attach solubilizing tails to the quinazoline or pyrimidine core of TKI (Tyrosine Kinase Inhibitors).[1]
-
KRAS G12C Inhibitors: Recent covalent inhibitors utilize piperazinones to position the acrylamide warhead correctly.
References
-
Synthesis of 4,6-Dichloropyrimidine Derivatives: European Patent Office. (2012). "Compounds and Methods for Inhibiting Phosphate Transport."[4] EP 2590656 B1.
-
Reactivity of Piperazin-2-ones: Google Patents. (2021).[1] "Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors." WO2021030537A1.[5]
-
General Pyrimidine Chemistry: Ambeed. "Reactions of Piperazines and Chloropyrimidines."
-
Scaffold Properties: PubChem. "1-Methyl-4-(piperidin-4-yl)piperazine (Analogous Structure Data)."
Sources
- 1. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US11046699B2 - Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one literature review
[1]
Executive Summary
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a pharmacologically significant intermediate (building block) utilized in medicinal chemistry, particularly for the development of targeted cancer therapies (e.g., CDK4/6, EGFR, and ALK5 inhibitors).[1]
Its value lies in its bifunctional nature :
-
The Piperazinone Moiety: Acts as a solubilizing group and hydrogen-bond acceptor, improving the pharmacokinetic (PK) profile of the final drug candidate.
-
The 6-Chloro Substituent: Serves as a highly reactive electrophilic "handle" for downstream diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one |
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol |
| Core Scaffold | Pyrimidine (4,6-disubstituted) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM, MeOH |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere ( |
| Key Reactivity |
Synthesis Strategy (Upstream)
The synthesis of this core scaffold is a controlled Regioselective
Reaction Scheme
Figure 1: Synthetic pathway for the mono-substitution of 4,6-dichloropyrimidine.
Detailed Protocol: Synthesis of the Core
Objective: Isolate mono-substituted product with >95% purity.
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)[1]
-
1-Methylpiperazin-2-one (1.0 equiv) [Note: Hydrochloride salt can be used with extra base][1]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Solvent: Isopropanol (i-PrOH) or DMF (Dimethylformamide)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in i-PrOH (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add DIPEA (29.2 mL, 167.8 mmol) dropwise.
-
Nucleophile Addition: Slowly add 1-methylpiperazin-2-one (7.66 g, 67.1 mmol) dissolved in minimal i-PrOH (20 mL) over 30 minutes. Critical: Slow addition prevents high local concentrations of nucleophile, reducing disubstitution.
-
Reaction: Allow the mixture to warm to room temperature (rt) naturally and stir for 12 hours. Monitor by LC-MS (Target mass [M+H]+ = 227.1).[1]
-
Work-up:
-
Evaporate volatiles under reduced pressure.
-
Resuspend residue in Ethyl Acetate (EtOAc) and wash with Water (x2) and Brine (x1).[1]
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (
, 0-10% MeOH in DCM).-
Note: The product often precipitates from i-PrOH/Water mixtures, allowing for filtration instead of chromatography.
-
Downstream Applications: Drug Discovery
Once synthesized, the 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one scaffold serves as the "electrophilic partner" for library generation.[1] The remaining Chlorine atom is displaced to introduce diversity.
Functionalization Logic (SAR Exploration)
The choice of reaction depends on the target kinase pocket:
-
Suzuki-Miyaura Coupling: Used to attach aryl/heteroaryl groups (e.g., indazoles, pyrazoles) to target the ATP-binding hinge region.
-
Buchwald-Hartwig Amination: Used to attach aniline derivatives.[1]
-
Second
: Used if the incoming nucleophile is a strong amine and the pyrimidine ring is sufficiently electron-deficient.[1]
Figure 2: Diversity-Oriented Synthesis (DOS) pathways from the core intermediate.
Protocol: Suzuki Coupling (General Method)
Objective: Coupling of the core intermediate with an aryl boronic acid.
Reagents:
-
Core Intermediate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
- (0.05 equiv)[1]
- (2M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane[1]
Procedure:
-
In a microwave vial, combine the Core Intermediate (0.44 mmol), Boronic Acid (0.53 mmol), and
(0.022 mmol). -
Add 1,4-Dioxane (4 mL) and
(aq) (0.66 mL). -
Degas the mixture by bubbling Nitrogen for 5 minutes.
-
Seal and heat to 90°C for 2-4 hours (or 110°C for 30 min in a microwave reactor).
-
Filter through Celite, dilute with EtOAc, wash with water, and purify via Prep-HPLC.
Scientific Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Cl group | Ensure solvents (DMF/i-PrOH) are anhydrous.[1] Avoid excessive heating. |
| Disubstitution (Step 1) | Excess Nucleophile or High Temp | Maintain 0°C during addition.[1] Add nucleophile slowly to the electrophile. |
| Pd Catalyst Death (Step 2) | Sulfur/Nitrogen poisoning | If the coupling partner contains free amines or thiols, switch to precatalysts like XPhos Pd G3 or BrettPhos Pd G3 .[1] |
| Poor Solubility | Pyrimidine aggregation | Use co-solvents like TFE (Trifluoroethanol) or mild heating during workup.[1] |
References
-
VulcanChem. (n.d.).[1] Synthesis Pathways for Chloropyrimidine Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Mono- and Diamination of 4,6-Dichloropyrimidine. PMC. Retrieved from [1]
-
MDPI. (2025). Discovery of Novel Pyrimidine Based Derivatives as Potent Kinase Inhibitors. Molecules. Retrieved from [1]
-
Google Patents. (2021).[1] WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.[1] Retrieved from
-
Google Patents. (2022).[1] AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.[1] Retrieved from
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one has emerged as a critical building block in the synthesis of complex heterocyclic molecules, particularly in the realm of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from its structural elucidation and synthesis to its pivotal role in the development of kinase inhibitors and other novel pharmaceuticals. By examining its history through the lens of the pioneering drug discovery programs that have utilized it, this document offers valuable insights for researchers engaged in the design and synthesis of next-generation therapies.
Introduction: The Unseen Importance of a Key Intermediate
In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with a series of crucial, yet often unheralded, intermediate compounds. 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a prime example of such a linchpin molecule. Its unique chemical architecture, featuring a reactive chloropyrimidine moiety and a functionalized piperazinone ring, makes it a versatile scaffold for constructing molecules with significant biological activity.
The significance of this intermediate lies in its contribution to the modular synthesis of complex drug candidates. The chloropyrimidine group provides a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities, while the methylpiperazin-2-one portion can influence solubility, metabolic stability, and target engagement. This guide will delve into the technical aspects of this compound, providing a foundational understanding for scientists working at the forefront of medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a multi-step process that relies on established principles of organic chemistry. A general and widely adopted synthetic strategy involves the nucleophilic substitution of a dichloropyrimidine with 1-methylpiperazin-2-one.
General Synthetic Protocol
A common synthetic route commences with the reaction of commercially available 4,6-dichloropyrimidine with 1-methylpiperazin-2-one in the presence of a suitable base and solvent. The regioselectivity of this reaction is a key consideration, as the two chlorine atoms on the pyrimidine ring have different reactivities.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine in an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added 1-methylpiperazin-2-one.
-
Base Addition: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to scavenge the hydrochloric acid byproduct.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C), to facilitate the reaction.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the desired 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Characterization Data
The structural confirmation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is typically achieved through a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the pyrimidine ring protons, the piperazinone ring protons, and the N-methyl group. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrimidine and piperazinone rings, including the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight of the compound. |
| HPLC | A single major peak indicating the purity of the isolated compound. |
Historical Perspective and Application in Drug Discovery
The history of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is intrinsically linked to the development of targeted therapies, particularly kinase inhibitors. While the compound itself may not be the final drug, its structural motifs are present in numerous patented and clinical-stage molecules.
Emergence in Kinase Inhibitor Programs
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase domain. The piperazinone moiety is often incorporated to enhance solubility and provide a vector for further chemical modification to improve pharmacokinetic properties and target selectivity.
For instance, in the development of inhibitors for receptor tyrosine kinases (RTKs), the 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one intermediate can be reacted with a variety of anilines or other nucleophiles. This modular approach allows for the rapid generation of a library of compounds for screening and lead optimization.
Case Study: A Generic Kinase Inhibitor Synthesis
A representative application of this intermediate is in the synthesis of a hypothetical kinase inhibitor. The chlorine atom on the pyrimidine ring serves as a leaving group in a nucleophilic aromatic substitution reaction with a substituted aniline.
Diagram of a Generic Drug Synthesis Pathway
Caption: Generic pathway for synthesizing a kinase inhibitor.
Conclusion and Future Directions
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one stands as a testament to the critical role of synthetic intermediates in the advancement of medicine. Its utility in the modular construction of complex, biologically active molecules has made it an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for versatile and well-characterized building blocks like this will undoubtedly grow. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, as well as exploring its application in the synthesis of novel chemical entities targeting a broader range of diseases.
References
While direct citations for the discovery of this specific intermediate are not prevalent in the public domain, its synthesis and use are described within the broader context of medicinal chemistry literature and patents. The following references provide examples of the types of disclosures where this or structurally similar intermediates are employed.
- Patents on Kinase Inhibitors: Numerous patents filed by pharmaceutical companies on novel kinase inhibitors describe the synthesis of related compounds, often including detailed experimental procedures for the preparation of key intermediates.
- Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters: These journals are primary sources for the publication of new synthetic methodologies and the discovery of novel bioactive compounds. Articles focusing on the development of kinase inhibitors frequently detail the synthesis of intermediates like 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Potential therapeutic targets of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
An In-Depth Technical Guide Deconvolution of Therapeutic Targets for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one: A Strategic Approach
Abstract
Small molecule drug discovery is often driven by phenotypic screens that identify compounds with desirable biological effects. However, the critical next step—the identification of the specific molecular target(s)—is a significant bottleneck. This guide presents a comprehensive, multi-phase strategic workflow for the deconvolution of potential therapeutic targets for the novel chemical entity, 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. By analyzing its core structural motifs, the chloropyrimidine and methylpiperazinone moieties, we hypothesize its potential interaction with protein kinases and other enzyme families.[1][2] This document provides a detailed, experience-driven roadmap, moving from unbiased proteome-wide screening to rigorous biochemical, cellular, and in vivo validation. Each phase is supported by detailed, self-validating protocols and the rationale behind key experimental choices, designed to equip researchers with the tools to systematically uncover the mechanism of action for this and other promising small molecules.
Introduction: Structural Analysis and Target Hypothesis
The compound 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a novel heterocyclic molecule composed of two key pharmacophores: a chloropyrimidine ring and a methylpiperazinone moiety. An analysis of these structures provides a logical starting point for forming a target hypothesis.
-
Chloropyrimidine Scaffold: The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its nitrogen atoms are effective hydrogen bond acceptors and donors, facilitating interactions with a wide array of biological targets.[2] Specifically, substituted pyrimidines are core components of many kinase inhibitors, where they often occupy the ATP-binding pocket by mimicking the adenine hinge-binding motif.[2][3] The chloro-substituent at the 6-position serves as a potential reactive handle for covalent modification or a key interaction point within a binding pocket.
-
Methylpiperazinone Moiety: The piperazine and its derivatives, like piperazinone, are frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and bioavailability.[1][4] This scaffold is also a common feature in kinase inhibitors and other CNS-active agents, where it often serves as a linker or projects into solvent-exposed regions to optimize potency and selectivity.[1][5]
Initial Hypothesis: Based on this structural analysis, 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is hypothesized to primarily target the protein kinase family . However, to avoid confirmation bias, a successful target identification campaign must begin with unbiased, proteome-wide approaches. This guide outlines a systematic strategy to first identify all potential binding partners and then validate the most promising candidates.
Phase I: Unbiased Target Identification in the Proteome
The primary goal of this phase is to generate a high-confidence list of proteins that directly interact with the compound in a complex biological matrix, such as a cancer cell lysate. We will employ two complementary chemical proteomics strategies: one affinity-based and one label-free.[6][7]
Method A: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
AC-MS is a robust technique that uses an immobilized version of the small molecule to "fish" for its binding partners from a proteome.[8][9][10]
Causality Behind Experimental Choices: The success of AC-MS hinges on the design of the affinity probe. The linker must be attached to a position on the molecule that is not critical for target binding. Based on related structures, the N-methyl group on the piperazinone is a logical attachment point as it is often solvent-exposed and less likely to be involved in core binding interactions.[5] This preserves the integrity of the chloropyrimidine moiety, our hypothesized primary binding element.
Experimental Protocol: AC-MS Target Identification
-
Affinity Probe Synthesis:
-
Synthesize a derivative of the parent compound with a linker (e.g., a short polyethylene glycol chain) terminating in an amine or carboxylic acid. This modification will be made at the N-methyl position of the piperazinone.
-
Covalently couple the linker-modified compound to NHS-activated Sepharose beads or similar solid support resin to create the affinity matrix.[7]
-
Synthesize a "control" matrix by coupling the linker alone to the beads to identify and subtract non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) to high density.[11]
-
Lyse the cells in a non-denaturing buffer (e.g., Tris-HCl with 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to maintain native protein conformations.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pull-Down:
-
Incubate the affinity matrix and the control matrix with the cell lysate (e.g., 5-10 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes of 10-15 bead volumes each.[12]
-
-
Protein Elution:
-
Elute the specifically bound proteins using a competitive elution strategy. Incubate the washed beads with a high concentration (e.g., 100 µM) of the free, unmodified parent compound for 1 hour at 4°C. This ensures that only proteins that bind to the specific pharmacophore are displaced.
-
Collect the eluate for analysis.
-
-
Protein Identification by LC-MS/MS:
-
Perform a buffer exchange and concentration of the eluate.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Identify proteins and quantify their relative abundance in the experimental vs. control eluates using a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach.[12]
-
Candidate targets are proteins significantly enriched in the eluate from the compound-coupled matrix compared to the control matrix.
-
Method B: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful, label-free approach that identifies targets based on the principle that small molecule binding stabilizes a protein's structure, rendering it less susceptible to proteolytic degradation.[8][12]
Causality Behind Experimental Choices: This method is chosen as an orthogonal approach to AC-MS. It avoids the potential artifacts associated with chemically modifying the compound and immobilizing it on a solid support. A positive result from both DARTS and AC-MS for the same protein provides very high confidence that it is a direct binding partner.
Experimental Protocol: DARTS
-
Lysate Treatment:
-
Prepare cell lysate as described in the AC-MS protocol.
-
Aliquot the lysate into two tubes. To one, add the test compound (e.g., to a final concentration of 10-50 µM). To the other, add an equivalent volume of vehicle (e.g., DMSO) as a control.
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Limited Proteolysis:
-
Add a non-specific protease, such as thermolysin or pronase, to both tubes. The concentration and digestion time must be optimized to achieve partial, but not complete, degradation of the total proteome.
-
Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a denaturant like SDS loading buffer and heating to 95°C.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain like Coomassie blue or silver stain.
-
Excise protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.
-
Identify the proteins in the excised bands using in-gel digestion followed by mass spectrometry.
-
These protease-resistant proteins are your candidate targets.
-
Phase II: Biochemical and Cellular Target Validation
Hits from Phase I are merely candidates. This phase is designed to rigorously validate direct binding, determine interaction affinity, and confirm target engagement in a living cell.[13][14] Let us assume a hypothetical protein kinase, "Kinase X," was identified as a high-confidence hit in Phase I.
Biochemical Validation: Confirming Direct Interaction
Causality Behind Experimental Choices: It is crucial to use purified components to prove that the interaction is direct and not mediated by other proteins in the lysate. Surface Plasmon Resonance (SPR) provides real-time kinetics (on- and off-rates), while kinase activity assays confirm that binding translates into functional modulation (inhibition).[14]
Protocol: SPR Binding Analysis
-
Obtain purified, recombinant Kinase X protein.
-
Immobilize Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Prepare a dilution series of the test compound in running buffer (e.g., from 1 nM to 10 µM).
-
Inject the compound dilutions sequentially over the chip surface, followed by a dissociation phase with running buffer.
-
Record the binding response in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD (e.g., in the nanomolar range) indicates a high-affinity interaction.
Protocol: In Vitro Kinase Activity Assay
-
Select a suitable assay format, such as a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[14]
-
In a multi-well plate, combine Kinase X and its specific substrate peptide in reaction buffer.
-
Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiate the kinase reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence signal, which is inversely proportional to kinase activity.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Validation Parameter | Methodology | Purpose | Example Target Value |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Measures direct binding affinity | < 100 nM |
| Functional Inhibition (IC50) | In Vitro Kinase Assay | Measures potency of enzyme inhibition | < 500 nM |
Cellular Target Engagement: Proving the Hit in a Physiological Context
Causality Behind Experimental Choices: A compound can bind a purified protein but fail to engage it in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in intact cells.[15] Furthermore, if the target is a kinase, demonstrating inhibition of its downstream signaling pathway is the ultimate proof of functional engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cultured cells with the test compound or vehicle for 1-2 hours.
-
Harvest the cells, wash, and resuspend in buffer.
-
Aliquot the cell suspension into a series of PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Kinase X remaining at each temperature in both compound- and vehicle-treated samples by Western blot.
-
A positive result is a shift in the melting curve to a higher temperature for Kinase X in the compound-treated samples, indicating thermal stabilization upon binding.
Protocol: Downstream Pathway Modulation (Western Blot)
-
Culture cells and serum-starve them overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the signaling pathway upstream of Kinase X (e.g., with a growth factor like EGF or PDGF) for a short period (e.g., 15 minutes).
-
Immediately lyse the cells and quantify protein concentration.
-
Analyze the phosphorylation status of a known downstream substrate of Kinase X (e.g., Phospho-Substrate Y) and total levels of Kinase X and Substrate Y by Western blot.
-
A dose-dependent decrease in the level of Phospho-Substrate Y upon compound treatment confirms functional inhibition of the kinase in cells.
Phase III: In Vivo Target Validation and Efficacy
The final and most critical phase is to determine if inhibiting the target in a living organism translates to a therapeutic effect.[16][17] This is typically assessed using animal models of human disease, such as cancer xenografts.[18]
Causality Behind Experimental Choices: A cell line-derived xenograft (CDX) model is chosen for its tractability and reproducibility.[17][18] It is essential to use a cell line in which the target (Kinase X) is known to be a driver of proliferation. This provides the strongest link between target inhibition and anti-tumor response. Measuring target phosphorylation in the tumor tissue (pharmacodynamics) alongside tumor growth (pharmacokinetics) provides a self-validating system, directly linking drug exposure, target engagement, and therapeutic outcome.
Protocol: Murine Xenograft Efficacy Study
-
Model Establishment:
-
Implant human cancer cells (e.g., A549, which were used for in vitro studies) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[18]
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
-
Study Execution:
-
Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., administered orally, daily).
-
Group 2: Test compound (e.g., at a well-tolerated dose determined in a prior tolerability study).
-
Group 3: Positive control (a standard-of-care agent for that cancer type).
-
-
Administer treatments for a defined period (e.g., 21-28 days).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Collect tumors from a subset of animals at peak drug concentration (e.g., 2-4 hours post-final dose) for pharmacodynamic (PD) biomarker analysis.
-
Prepare tumor lysates and analyze the phosphorylation level of Substrate Y by Western blot or ELISA to confirm in vivo target inhibition.
-
| In Vivo Parameter | Methodology | Purpose | Example Target Value |
| Anti-Tumor Efficacy | Xenograft Tumor Growth | Measures therapeutic effect | > 60% TGI |
| Target Engagement (PD) | Western Blot of Tumor Lysate | Confirms target inhibition in vivo | > 75% reduction in p-Substrate Y |
Conclusion and Future Outlook
This guide provides a rigorous, logically structured framework for the comprehensive identification and validation of therapeutic targets for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. By progressing from unbiased, proteome-wide screening to specific biochemical, cellular, and in vivo validation, this strategy maximizes the probability of success while building a robust data package that links molecular mechanism to therapeutic effect. The successful identification of a validated target, such as the hypothetical "Kinase X," would not only elucidate the compound's mechanism of action but also pave the way for rational lead optimization, biomarker development, and clinical translation.
References
-
Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]
-
Title: Small Molecules and their Impact in Drug Discovery Source: Mantell Associates URL: [Link]
-
Title: In Vivo Pharmacology Models for Cancer Target Research Source: PubMed URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC URL: [Link]
-
Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
-
Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]
-
Title: A Pipeline for Drug Target Identification and Validation Source: PMC - NIH URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
-
Title: What Is Affinity Selection-Mass Spectrometry? Source: Virscidian URL: [Link]
-
Title: In Vivo Target Validation Source: Creative Biolabs URL: [Link]
-
Title: Identification of Direct Protein Targets of Small Molecules Source: PMC - NIH URL: [Link]
-
Title: In Vivo Oncology Models for Drug Discovery Source: Eurofins Discovery URL: [Link]
-
Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]
-
Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents Source: Semantic Scholar URL: [Link]
-
Title: (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents Source: ResearchGate URL: [Link]
-
Title: Binding assays to profile target engagement by kinase inhibitors in vitro Source: ResearchGate URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]
-
Title: 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer Source: PubMed URL: [Link]
Sources
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols for In-Vitro Kinase Assays: Characterizing 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one and Novel Pyrimidine-Based Kinase Inhibitors
Authored by: Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one, and other novel compounds featuring a pyrimidine scaffold, in in-vitro kinase assays. This document offers a detailed framework for the characterization of such inhibitors, from initial potency determination to elucidation of the mechanism of action. The protocols herein are designed to be robust and adaptable, ensuring scientific integrity and providing a self-validating system for kinase inhibitor profiling.
Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[4][5]
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] Compounds like 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one, which features this pyrimidine core, are therefore of significant interest in drug discovery. The systematic in-vitro characterization of such molecules is a critical first step in evaluating their therapeutic potential.
This guide will provide detailed protocols for two widely used and robust assay formats: a luminescence-based assay for determining inhibitor potency (IC50) and a fluorescence-based assay for further mechanistic studies.
Core Principles of In-Vitro Kinase Assays
In-vitro kinase assays are biochemical assays that measure the activity of a purified kinase enzyme in a controlled environment. The fundamental principle involves incubating the kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP), and then detecting the resulting product.[6] The inhibitory effect of a compound is quantified by its ability to reduce the rate of this reaction.
There are several methods for detecting kinase activity, including radiometric assays, and the more commonly used fluorescence and luminescence-based assays.[7][8] This guide will focus on the latter two, as they offer high sensitivity, are amenable to high-throughput screening (HTS), and avoid the need for radioactive materials.[9][10]
Initial Compound Handling and Preparation
Proper handling and storage of kinase inhibitors are crucial for obtaining reproducible results.
3.1. Storage and Handling:
-
Solid Compound: Upon receipt, store the powdered form of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one at -20°C for long-term stability.[11][12]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).[11] Ensure the compound is fully dissolved; gentle vortexing or sonication may be required.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
3.2. Preparation of Working Solutions:
-
Prepare serial dilutions of the inhibitor from the stock solution in 100% DMSO.
-
Further dilute these intermediate solutions into the appropriate kinase assay buffer to create the final working concentrations. It is critical to ensure that the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[13]
Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, which is a quantitative measure of its potency. The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14] The luminescent signal is directly proportional to the amount of ADP, and therefore to the kinase activity.[9][15]
4.1. Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
4.2. Materials:
-
Purified recombinant kinase and its specific substrate
-
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)[15]
-
ATP
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
4.3. Experimental Workflow:
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
4.4. Step-by-Step Protocol:
-
Assay Plate Setup:
-
Add 12.5 µL of 2X serially diluted 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one to the wells of a white, opaque 96-well plate.
-
For the positive control (100% kinase activity), add 12.5 µL of kinase assay buffer with the same final DMSO concentration as the inhibitor wells.
-
For the negative control (no kinase activity), add 12.5 µL of kinase assay buffer with DMSO to separate wells.
-
-
Enzyme Addition:
-
Add 12.5 µL of a 2X solution of the kinase to all wells except the negative control wells.
-
To the negative control wells, add 12.5 µL of kinase dilution buffer without the enzyme.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
-
Kinase Reaction Initiation:
-
Add 25 µL of a 2X mixture of the substrate and ATP to all wells to start the reaction. The final reaction volume should be 50 µL.
-
Mix the plate and incubate at 30°C for 60 minutes.[16] The incubation time and temperature may need to be optimized for the specific kinase.
-
-
Reaction Termination and Signal Generation:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[16]
-
Incubate at room temperature for 30-60 minutes.[16]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
4.5. Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other data points.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalpositive control))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.6. Assay Validation: Z'-Factor
To ensure the robustness of the assay for HTS, the Z'-factor should be calculated.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]
Z' = 1 - (3 * (SDpositive control + SDnegative control) / |Meanpositive control - Meannegative control|)
| Parameter | Description | Acceptable Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Dependent on desired potency. |
| Z'-Factor | A statistical measure of assay quality. | > 0.5[17][18] |
| Final DMSO % | Concentration of DMSO in the final reaction volume. | Typically ≤ 1%[13] |
Protocol 2: Elucidating the Mechanism of Action - ATP Competition Assay
This protocol helps to determine if 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one inhibits the kinase in an ATP-competitive manner. The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[19]
5.1. Principle:
By performing IC50 determinations at different fixed concentrations of ATP, the relationship between inhibitor potency and ATP concentration can be established.
5.2. Methodology:
-
Follow the IC50 determination protocol (Section 4) but with a key modification: create multiple sets of assay plates.
-
In each set, use a different final concentration of ATP in the kinase reaction. A common approach is to use ATP concentrations at the Km, 10x Km, and 100x Km for the specific kinase.
-
Generate an IC50 curve for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one at each ATP concentration.
5.3. Data Interpretation:
-
ATP-Competitive Inhibition: A rightward shift in the IC50 curve (i.e., an increase in the IC50 value) with increasing ATP concentrations is indicative of an ATP-competitive inhibitor.[19]
-
Non-ATP-Competitive Inhibition: If the IC50 value remains relatively constant across different ATP concentrations, the inhibitor is likely non-ATP-competitive.[]
Caption: Mechanisms of kinase inhibition.
Alternative and Complementary Assay Formats
While luminescence-based assays are excellent for HTS and potency determination, fluorescence-based assays offer advantages for mechanistic studies and real-time kinetics.
6.1. Fluorescence-Based Assays:
-
Fluorescence Polarization (FP): Measures the change in the rotational mobility of a fluorescently labeled ligand upon binding to a kinase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive method that minimizes background fluorescence and is well-suited for studying molecular interactions.[21]
-
Sox-Based Assays: Utilize a fluorescent peptide substrate where phosphorylation leads to an increase in fluorescence emission.[6]
These methods can provide complementary data to confirm findings from luminescence-based assays and offer deeper insights into the inhibitor's binding kinetics and mechanism.
Troubleshooting Common Issues in Kinase Assays
| Issue | Potential Cause | Suggested Solution |
| High Variability (Low Z'-Factor) | Inconsistent pipetting, reagent instability, suboptimal assay conditions. | Use calibrated pipettes, ensure reagents are properly stored and mixed, optimize enzyme/substrate concentrations and incubation times.[13] |
| False Positives/Negatives | Compound interference with the detection method (e.g., autofluorescence). | Run counter-screens without the kinase to identify interfering compounds.[13] |
| Low Signal-to-Background Ratio | Insufficient kinase activity, substrate depletion, or product inhibition. | Optimize enzyme and substrate concentrations. Ensure the assay is read within the linear range of the reaction.[13] |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in-vitro characterization of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one and other novel pyrimidine-based kinase inhibitors. By systematically determining the IC50 and elucidating the mechanism of action, researchers can effectively evaluate the potential of these compounds as therapeutic agents. Adherence to these self-validating protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing promising candidates in the drug discovery pipeline.
References
-
Shults, M. D., & Imperiali, B. (2003). Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Kupcho, K., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]
-
Wodicka, L. M., et al. (2010). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]
-
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Zhang, J., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Publishing. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
Papaleo, E., et al. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]
-
Carlson, C. B., & Lounsbury, K. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]
-
Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]
-
Gavrin, L. K., & Saiah, E. (2013). Approaches to discover non-ATP site kinase inhibitors. MedChemComm. [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
-
Schaefer, E., & Imperiali, B. (n.d.). Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. Agilent. [Link]
-
Zhang, J., et al. (2008, July 15). Non-ATP-competitive Kinase Inhibitors - Enhancing Selectivity Through New Inhibition Strategies. PubMed. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Pfizer Medical. (n.d.). TUKYSA® (tucatinib) How Supplied/Storage and Handling. Pfizer Medical. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
-
Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
National Center for Biotechnology Information. (2008, August 30). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI. [Link]
-
Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Knomics. [Link]
-
Kura Oncology. (n.d.). Pipeline. Kura Oncology. [Link]
-
Wang, C., et al. (2018, December 5). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. PubMed. [Link]
Sources
- 1. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. researchgate.net [researchgate.net]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.br [promega.com.br]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. aacrjournals.org [aacrjournals.org]
- 21. biomolecularsystems.com [biomolecularsystems.com]
Cell-based assay protocol for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Application Note: Cell-Based Profiling and Bioactivity Assessment of the 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one Scaffold
Introduction & Scientific Rationale
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a functionalized pyrimidine-piperazinone scaffold widely utilized as a key intermediate in the synthesis of small molecule inhibitors targeting kinases (e.g., CDKs, JAKs) and deubiquitinases (e.g., USP7). The structure features a reactive chloropyrimidine electrophile suitable for nucleophilic aromatic substitution (
While primarily a chemical building block, the biological characterization of such scaffolds is critical in Fragment-Based Drug Discovery (FBDD) to:
-
Establish Baseline Cytotoxicity: Determine if the "naked" scaffold contributes to off-target toxicity independent of the final inhibitor's warhead.
-
Screen for Low-Affinity Binding: Identify weak intrinsic affinity for targets like USP7 or CDK4/6, which validates the scaffold's utility as a pharmacophore.
-
Assess Chemical Stability: Evaluate the stability of the chloropyrimidine moiety in physiological media, as hydrolysis or non-specific protein alkylation can confound assay results.
This protocol details a robust workflow for evaluating the cellular bioactivity of this scaffold using HCT116 (p53 wild-type) colorectal carcinoma cells, a standard model for assessing inhibitors of the p53-MDM2-USP7 axis and general kinase activity.
Experimental Design & Materials
Cell Model Selection
-
Primary Model: HCT116 (ATCC® CCL-247™)
-
Rationale: HCT116 cells express wild-type p53 and are highly sensitive to MDM2/USP7 pathway modulation and CDK inhibition. They are adherent, robust, and ideal for high-throughput viability screening.
-
-
Control Model: HCT116 p53-/- (Isogenic null) or RPE-1 (Non-transformed).
-
Rationale: To distinguish between on-target (p53-dependent) effects and general cytotoxicity.
-
Reagents & Preparation
-
Test Compound: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS: 945896-90-2).[1][2]
-
Solubility: Soluble in DMSO (up to 50 mM).
-
Stability Note: The C-Cl bond is moderately reactive. Prepare fresh stocks immediately before use to prevent hydrolysis.
-
-
Positive Controls:
-
Nutlin-3a: MDM2 inhibitor (p53 activation control).
-
Palbociclib: CDK4/6 inhibitor (Kinase inhibition control).
-
Puromycin: General cytotoxicity control.
-
-
Assay Kits:
-
Viability: CellTiter-Glo® 2.0 (Promega) - ATP-based luminescence.
-
Target Engagement: Western Blot reagents (Anti-p53, Anti-p21, Anti-GAPDH).
-
Detailed Protocol: Cellular Viability & Fragment Screening
Phase 1: Compound Preparation (Critical Step)
-
Weighing: Weigh 5-10 mg of the compound in a glass vial.
-
Dissolution: Dissolve in 100% DMSO to achieve a 20 mM stock concentration . Vortex for 1 minute to ensure complete solubilization.
-
QC Check: Inspect for precipitate.[3] If cloudy, sonicate for 5 minutes at room temperature.
-
-
Serial Dilution: Prepare a 10-point dilution series in DMSO (1:3 dilution) ranging from 20 mM down to ~1 µM.
-
Intermediate Plate: Transfer 1 µL of DMSO stocks to 199 µL of culture media (0.5% DMSO final) in a V-bottom plate to create 2x working solutions.
-
Phase 2: Cell Seeding
-
Harvest HCT116 cells during the exponential growth phase (70-80% confluence).
-
Count cells using Trypan Blue exclusion (viability >95% required).
-
Dilute cells to 5,000 cells/well in 50 µL of McCoy’s 5A Media + 10% FBS.
-
Dispense 50 µL/well into white-walled, clear-bottom 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Treatment & Incubation
-
Add 50 µL of the 2x compound working solutions to the assay plate (Final Volume: 100 µL).
-
Final DMSO Concentration: 0.25% (Must be consistent across all wells).
-
-
Include controls:
-
Vehicle Control: 0.25% DMSO only (n=6).
-
Positive Control: 10 µM Puromycin (n=4).
-
Blank: Media only (no cells).
-
-
Incubate for 72 hours .
-
Why 72h? Fragment-based effects are often subtle; 72 hours allows sufficient time for anti-proliferative phenotypes to manifest over multiple cell cycles.
-
Phase 4: Readout (CellTiter-Glo)
-
Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes (200 rpm) to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate reader (e.g., EnVision, GloMax).
Data Analysis & Interpretation
Quantitative Metrics
Convert Raw Luminescence Units (RLU) to % Viability:
Fit the dose-response curve using a 4-parameter logistic (4PL) regression model:
Expected Outcomes Table
| Parameter | Expected Result for Scaffold | Interpretation |
| IC50 (Viability) | > 50 µM | Inactive/Safe: The scaffold is non-toxic and suitable as a building block. |
| IC50 (Viability) | 1 - 10 µM | Hit: The scaffold has intrinsic biological activity. Investigate target engagement. |
| IC50 (Viability) | < 1 µM | Potent/Toxic: Highly active. Check for non-specific alkylation (due to Cl- reactivity). |
| Curve Shape | Shallow Slope | Suggests non-specific binding or solubility issues at high concentrations. |
Mechanistic Validation (Western Blot)
If the scaffold shows activity (IC50 < 50 µM), validate the mechanism (e.g., USP7 or CDK inhibition).
Workflow:
-
Treat HCT116 cells with IC50 concentration of the compound for 24 hours.
-
Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Immunoblot Targets:
-
p53: Accumulation indicates USP7/MDM2 inhibition.
-
p21: Downstream effector of p53.
-
Phospho-Rb (Ser780): Reduction indicates CDK4/6 inhibition.
-
Visualizations
Figure 1: Experimental Workflow
Caption: Step-by-step high-throughput screening workflow for evaluating scaffold bioactivity.
Figure 2: Potential Mechanism of Action (Scaffold Context)
Caption: Hypothetical signaling impact if the scaffold acts as a USP7 or CDK inhibitor fragment.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Low solubility of the scaffold. | Do not exceed 50 µM in the assay. Ensure DMSO stock is clear before dilution. |
| High Background Signal | Edge effects in the 96-well plate. | Fill outer wells with PBS/Media (do not use for data). Use a randomized plate layout. |
| Inconsistent IC50 | Compound degradation (Hydrolysis of C-Cl). | Critical: Prepare stocks fresh. Do not store diluted working solutions >1 hour. |
| No Effect Observed | Scaffold has low affinity (common for fragments). | This is a valid result. Confirm with a high-concentration point (100 µM) or use a more sensitive assay (e.g., NanoBRET). |
References
-
Hassan, Z. et al. "Recent advances in the synthesis of pyrimidine derivatives and their biological applications." RSC Advances, 2021. Link
-
Krevets, A. et al. "Synthesis and biological evaluation of novel pyrimidine-based derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24867985 (Related Scaffold)." PubChem, 2023. Link
Sources
Application Notes and Protocols for Preclinical Evaluation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of the novel compound 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. Given the limited publicly available data on this specific molecule, this guide synthesizes established methodologies and insights from structurally related pyrimidine and piperazine derivatives to propose a robust framework for its investigation. The protocols outlined herein are designed to be self-validating, enabling researchers to systematically characterize the compound's pharmacokinetic profile, target engagement, and potential therapeutic efficacy in animal models.
Introduction: Unveiling the Potential of a Novel Scaffold
The chemical scaffold of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one integrates two key pharmacophores: a chloropyrimidine ring and a methylpiperazin-2-one moiety. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as kinase inhibitors in oncology and as modulators of various receptors in the central nervous system.[1][2][3] The piperazine group is also a common feature in centrally active agents, influencing solubility, membrane permeability, and receptor interactions.[4][5] The combination of these fragments in a single molecule suggests a potential for novel pharmacology.
The presence of the chloropyrimidine suggests that this compound may act as a covalent inhibitor or display targeted reactivity, a characteristic that can be harnessed for potent and sustained biological effects. The methylpiperazin-2-one portion may influence the compound's pharmacokinetic properties and target specificity.
Proposed Mechanism of Action and Target Identification
Based on the structural motifs, 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one could potentially target several key signaling pathways implicated in disease. Structurally similar compounds have been shown to inhibit protein kinases, such as Src/Abl and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[1][3] Additionally, pyrimidine derivatives have demonstrated affinity for G-protein coupled receptors (GPCRs), including adrenergic and serotonin receptors.[6][7]
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized mechanism of action targeting a generic kinase signaling pathway.
Preclinical Animal Model Studies: A Phased Approach
A tiered approach to in vivo studies is recommended to systematically evaluate the potential of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Phase 1: Pharmacokinetic (PK) and Tolerability Studies
The initial phase focuses on understanding how the animal body processes the compound and establishing a safe dose range.[8][9]
Experimental Workflow for Pharmacokinetic Studies:
Caption: A streamlined workflow for conducting pharmacokinetic studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents (Rats or Mice)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5-10 mg/kg).
-
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration:
-
IV: Administer via the tail vein.
-
PO: Administer via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the saphenous or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate pharmacokinetic parameters using software such as Phoenix WinNonlin.[11]
Table 1: Representative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 4500 |
| Half-life (t1/2) (h) | 3.5 | 4.2 |
| Bioavailability (F) (%) | N/A | 56 |
Note: These are hypothetical values for illustrative purposes.
Phase 2: Efficacy Studies in Disease-Relevant Animal Models
Based on the hypothesized mechanism of action, appropriate animal models should be selected. For instance, if kinase inhibition is suspected, cancer xenograft models would be relevant.[3][12] If neuromodulatory activity is predicted, behavioral models for anxiety, depression, or cognitive function could be employed.[5][13]
Protocol 2: Xenograft Tumor Model in Immunocompromised Mice (Illustrative Example)
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: Select a human cancer cell line known to be dependent on the hypothesized target kinase (e.g., K562 for Abl kinase).[1]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one or vehicle control daily via the determined optimal route (based on PK data).
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly.
-
Record body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., Western blot for target kinase phosphorylation).
-
Table 2: Illustrative Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| Compound X | 10 | 800 ± 150 | 47 |
| Compound X | 30 | 350 ± 90 | 77 |
Note: These are hypothetical values for illustrative purposes.
Safety and Toxicology Assessment
Preliminary safety can be assessed during the efficacy studies by monitoring clinical signs, body weight, and performing gross necropsy. More formal toxicology studies would be required for further development.
Conclusion and Future Directions
The preclinical evaluation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one requires a systematic and hypothesis-driven approach. The protocols and frameworks presented here provide a solid foundation for characterizing its pharmacokinetic profile, identifying its molecular target(s), and assessing its therapeutic potential in relevant animal models. The insights gained from these studies will be crucial for determining the future development path of this novel chemical entity.
References
-
Institute of Molecular and Cell Biology (IMCB). Pharmacokinetics. A*STAR. [Link]
-
ResearchGate. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF. [Link]
-
Guérémy, C., Audiau, F., Renault, C., Benavides, J., Uzan, A., & Le Fur, G. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 29(8), 1394–1398. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Al-Otaibi, J. S., Al-Zahrani, A. S., Al-Ghamdi, M. A., Al-Ghamdi, K. M., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Gazzar, A. A. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. [Link]
-
Jesudoss, A., Guru, A., Sridhar, S., Muthusamy, K., & Arul, J. (2025, October 21). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
Gijsman, H. J., Van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & Van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289–295. [Link]
-
Yang, C., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][8][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., Lukacs, C., Ding, Q., Jiang, N., Wang, K., Goelzer, P., Yin, X., Smith, M. A., Higgins, B. X., Chen, Y., Xiang, Q., Moliterni, J., Kaplan, G., Graves, B., … Fotouhi, N. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
-
Medicines Discovery Catapult. From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
National Center for Biotechnology Information. Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. [Link]
-
Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., Chuckowree, I. S., Clarke, P. A., Depledge, P., Eccles, S. A., Friedman, L. S., Hayes, A., Hancox, T. C., Kugendradas, A., Lensun, L., Moore, P., Olivero, A. G., Pang, J., Patel, S., … Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
-
ResearchGate. Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents. [Link]
-
Navarrete, A., Poveda, R., Muriel, C., & Perez-Garcia, C. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Journal of Neuroscience Research, 92(3), 346–353. [Link]
-
ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piperazines | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics [rsc.a-star.edu.sg]
- 9. biotechfarm.co.il [biotechfarm.co.il]
- 10. researchgate.net [researchgate.net]
- 11. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]
- 12. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for testing 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one efficacy
[1]
Introduction & Compound Analysis
The compound 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (hereafter referred to as CMP-2-one ) represents a privileged scaffold in medicinal chemistry.[1] The pyrimidine ring is a ubiquitous ATP-mimetic found in FDA-approved drugs like Palbociclib and Ribociclib , while the piperazin-2-one ring provides unique hydrogen-bonding vectors and restricted conformational flexibility compared to standard piperazines.[1]
Structural Logic & Hypothesis
-
Pyrimidine Core: Likely binds to the hinge region of kinase ATP-binding pockets.[1]
-
6-Chloro Substituent: A reactive electrophile.[1] In a biological context, this may function as a covalent "warhead" targeting cysteine residues (similar to covalent EGFR inhibitors) or serve as a site for metabolic susceptibility.
-
Piperazin-2-one: Enhances solubility and metabolic stability while orienting the molecule towards the solvent-exposed front of the binding pocket.[1]
Primary Objective: To determine the biochemical potency (IC50), cellular efficacy (EC50), and target selectivity of CMP-2-one.
Material Preparation & Quality Control
Before biological testing, the integrity of the chloropyrimidine moiety must be verified, as it is susceptible to hydrolysis or nucleophilic attack.
Protocol A: Stock Solution Preparation
-
Dissolution: Dissolve 10 mg of CMP-2-one in 100% anhydrous DMSO to achieve a 10 mM stock concentration .
-
Note: Avoid protic solvents (EtOH, MeOH) for long-term storage to prevent potential SNAr solvolysis of the chloride.
-
-
QC Check (LC-MS): Run a baseline LC-MS.
-
Acceptance Criteria: Purity >95%; single peak at expected M+H.
-
Warning: If a peak at M-Cl+OH (hydrolysis product) is observed, discard and re-synthesize/purify.
-
-
Storage: Aliquot into amber glass vials (single-use) and store at -80°C .
Phase I: Biochemical Target Identification (Kinome Profiling)
Since the specific target is undefined, a broad "Kinome Scan" is required to identify the active signaling pathway.
Experimental Workflow
-
Assay Platform: Competition binding assay (e.g., KINOMEscan® or LanthaScreen™).[1]
-
Concentration: Screen CMP-2-one at a fixed concentration of 1 µM .
-
Panel Selection: Focus on CMGC (CDK, MAPK, GSK3) and TK (Tyrosine Kinase) families due to the pyrimidine scaffold's affinity for these groups.[1]
Data Visualization: Kinase Interaction Map
The following diagram illustrates the hypothetical interaction network and the decision logic for downstream testing.
Caption: Logic flow for identifying the primary biological target of CMP-2-one via high-throughput kinome screening.
Phase II: In Vitro Cellular Efficacy
Once a target class is suspected (e.g., cell cycle kinases), cellular validation is mandatory.
Protocol B: Cell Viability Assay (CellTiter-Glo®)
Objective: Determine the GI50 (Growth Inhibition 50%) in relevant cancer cell lines.[1]
Reagents:
-
Cell Lines: MCF-7 (Rb-positive, CDK-sensitive) vs. MDA-MB-231 (Rb-negative, control).[1]
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]
Step-by-Step Procedure:
-
Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates. Incubate for 24h to allow attachment.
-
Treatment:
-
Prepare a 9-point serial dilution of CMP-2-one (Start: 10 µM, Dilution factor: 1:3).
-
Include Staurosporine (1 µM) as a positive kill control and 0.1% DMSO as a vehicle control.[1]
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate for 10 mins, and read Luminescence.
-
Analysis: Fit data to a non-linear regression model (4-parameter logistic) to calculate GI50.
Data Presentation Standard
| Compound | Cell Line | Target Status | GI50 (µM) | Emax (%) |
| CMP-2-one | MCF-7 | Rb (+) | [Experimental] | [Data] |
| CMP-2-one | MDA-MB-231 | Rb (-) | [Experimental] | [Data] |
| Palbociclib | MCF-7 | Rb (+) | 0.015 | 95 |
Phase III: Mechanism of Action (Target Engagement)
To prove the efficacy is "on-target" and not due to general toxicity of the chloropyrimidine, you must demonstrate pathway modulation.
Protocol C: Western Blotting for Pathway Markers
Hypothesis: If CMP-2-one inhibits CDK4/6, it should reduce the phosphorylation of Retinoblastoma protein (Rb).[1]
Workflow:
-
Treatment: Treat MCF-7 cells with CMP-2-one at 1x and 5x GI50 for 6 hours.[1]
-
Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Detection:
-
Primary Antibody: Anti-phospho-Rb (Ser780) [Cell Signaling Tech #9307].[1]
-
Loading Control: Anti-GAPDH or Anti-Total Rb.
-
-
Result Interpretation: A dose-dependent decrease in pRb(Ser780) confirms CDK4/6 inhibition.[1]
Pathway Visualization
Caption: Mechanistic pathway showing how CMP-2-one inhibition of CDK4/6 prevents Rb phosphorylation, arresting the cell cycle.[1]
Safety & Selectivity (Critical Step)
The "Chlorine Liability": The 6-chloro group on the pyrimidine ring is electron-deficient.[1] There is a risk it acts as a PAINS (Pan-Assay Interference Compound) by reacting non-specifically with cellular thiols (Glutathione).[1]
Protocol D: GSH Reactivity Assay
-
Incubation: Mix CMP-2-one (10 µM) with Glutathione (GSH, 1 mM) in PBS (pH 7.4).
-
Timepoints: 0h, 1h, 4h, 24h.
-
Analysis: Analyze by LC-MS.
-
Interpretation:
References
-
Roskoski, R. Jr. (2019).[1] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link[1]
-
Hafner, M., et al. (2019). "Multi-level correction of complex experimental effects in high-throughput cell viability screens." Nature Communications.[1] Link[1]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Link[1]
Sources
Technical Guide: Solubilization and Handling of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Abstract
This technical application note provides a rigorous protocol for the solubilization, handling, and storage of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one . Due to the presence of an electrophilic 4-chloropyrimidine moiety, this compound exhibits specific stability profiles that distinguish it from inert small molecules. This guide synthesizes principles of medicinal chemistry with practical laboratory workflows to ensure experimental reproducibility in biological assays and synthetic applications.
Part 1: Physicochemical Analysis & Solubility Profile
Structural Considerations
To optimize solubility, one must understand the molecule's functional groups:
-
4-Chloropyrimidine Core: This is the defining feature. It is an electron-deficient heteroaromatic ring. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to Nucleophilic Aromatic Substitution (
) . This reactivity dictates that protic, nucleophilic solvents (e.g., water, methanol, ethanol) should be avoided for stock storage to prevent hydrolysis or solvolysis [1, 2]. -
1-Methylpiperazin-2-one (Lactam): The lactam moiety introduces polarity and hydrogen bond accepting capability, but unlike a standard piperazine, the nitrogen at position 1 is an amide, significantly reducing basicity. This limits the utility of pH adjustment (acidification) to improve solubility, as the molecule will not readily protonate at physiological pH ranges.
Predicted Solubility Matrix
| Solvent | Solubility Rating | Suitability for Stock | Notes |
| DMSO | High (>50 mM) | Recommended | Best for long-term stability if anhydrous. |
| DMF | High (>50 mM) | Alternative | Good alternative if DMSO is incompatible with downstream chemistry. |
| Ethanol | Moderate | Avoid | Risk of slow solvolysis (ethoxide formation) over time. |
| Water/PBS | Low/Insoluble | Working Only | Use only for immediate dilution. Hydrolysis risk.[1] |
Part 2: Preparation of Stock Solutions (Protocol)
Critical Reagents
-
Compound: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9% purity.-
Note: Use a fresh bottle or one stored over molecular sieves. Moisture in DMSO can catalyze the hydrolysis of the C-Cl bond over long storage periods [3].
-
Step-by-Step Solubilization Workflow
-
Calculate Mass for Target Concentration:
-
Target Stock Concentration: 10 mM or 50 mM (Recommended).
-
Formula:
-
-
Weighing:
-
Weigh the solid into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Avoid polystyrene, which can be incompatible with high-concentration DMSO.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 37°C to avoid accelerating degradation.
-
-
Inspection:
-
Verify complete dissolution by holding the vial up to a light source. No floating crystals should be visible.
-
Storage of Stock[2][3]
-
Aliquot: Divide the stock into single-use aliquots (e.g., 20–50
L) to prevent freeze-thaw degradation. -
Temperature: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).
-
Atmosphere: Ideally, store under nitrogen or argon if available to minimize moisture uptake.
Part 3: Preparation of Working Solutions (Biological Assays)
The "Crash-Out" Risk
Diluting hydrophobic stocks into aqueous media often causes precipitation. For this compound, the lactam ring aids solubility, but the chloropyrimidine is hydrophobic.
Serial Dilution Protocol (Intermediate Step)
Do not dilute directly from 100% DMSO stock to the final aqueous well if the step size is large (e.g., 1:1000). This causes local high concentrations and immediate precipitation.
Recommended Method: The Intermediate Step
-
Step A (Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute 10-fold into culture medium or buffer containing 10% DMSO.
-
Result: 1 mM compound in 19% DMSO (approx).
-
Action: Vortex immediately.
-
-
Step C (Final): Dilute the Intermediate solution into the final assay volume.
-
Target: Final DMSO concentration should be
0.5% (or as tolerated by your cells/assay).[2]
-
Stability in Media
-
Hydrolysis Warning: The 4-chloropyrimidine moiety is reactive. In aqueous media (pH 7.4), the chlorine can slowly be displaced by water (hydrolysis) to form the inactive 4-hydroxypyrimidine derivative.
-
Rule of Thumb: Prepare working solutions immediately before use . Do not store diluted aqueous solutions overnight.[3]
Part 4: Troubleshooting & Logic Map
Visualizing the Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the avoidance of nucleophilic solvents.
Caption: Decision tree for solvent selection and dilution, highlighting the critical path to avoid degradation and precipitation.
Part 5: Summary of Quantitative Specifications
| Parameter | Specification |
| Molecular Weight | ~226.66 g/mol (Verify exact salt form if applicable) |
| Stock Solvent | Anhydrous DMSO |
| Max Stock Conc. | Typically 50 mM |
| Storage Temp | -20°C or -80°C |
| Freeze-Thaw Limit | Max 3 cycles (Aliquot recommended) |
| Aqueous Stability | < 24 hours (Hydrolysis risk) |
| Handling Safety | Potential skin sensitizer (Wear nitrile gloves) |
References
-
BenchChem. (2025).[1][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Retrieved from
-
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation and DMSO Storage. Retrieved from
-
National Institutes of Health (NIH). (2022). Working with small molecules: preparing and storing stock solutions. Retrieved from
Sources
Application Note: Utilizing 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one in Kinase Inhibitor Discovery
This Application Note and Protocol Guide is designed for researchers utilizing 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS: 945896-90-2), a critical pyrimidine-based scaffold, in the development and evaluation of small-molecule kinase inhibitors for oncology.
Executive Summary & Scientific Context
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (hereafter referred to as Scaffold-CP ) is a specialized heterocyclic building block. It is primarily employed to introduce the 1-methylpiperazin-2-one moiety into drug candidates. This moiety is a validated pharmacophore found in several clinical-stage kinase inhibitors (e.g., Wee1, ATR, and CDK inhibitors).
Why this Scaffold?
In Structure-Activity Relationship (SAR) studies, the piperazin-2-one ring serves two critical functions:
-
Solubility Enhancement: The lactam motif disrupts planarity and provides a hydrogen bond acceptor, improving aqueous solubility compared to standard piperazines.
-
Solvent Channel Interaction: When attached to a hinge-binding core (via the chloropyrimidine handle), this tail extends into the solvent-exposed region of the kinase ATP pocket, often conferring selectivity and improving pharmacokinetic (PK) profiles.
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): As a core fragment for growing inhibitors targeting CDK4/6, PI3K, or Wee1.
-
Negative Control: Used in phenotypic screens to distinguish off-target cytotoxicity of the "tail" from the on-target effect of the holo-inhibitor.
Experimental Workflow: From Scaffold to Cell Assay
The following workflow illustrates the integration of Scaffold-CP into a cancer drug discovery pipeline.
Figure 1: Strategic Workflow (Graphviz)
Caption: Workflow integrating Scaffold-CP into inhibitor synthesis and subsequent biological validation in cancer cell lines.
Protocol A: Chemical Handling & Stock Preparation
Note: The chloropyrimidine moiety is electrophilic. Proper handling is essential to prevent hydrolysis or degradation.
Materials
-
Compound: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (Purity >95%).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Storage: -20°C, desiccated.
Preparation Steps[1][2]
-
Weighing: Weigh the solid scaffold in a humidity-controlled environment (hygroscopic potential).
-
Solubilization: Dissolve to a master stock concentration of 100 mM in DMSO. Vortex for 30 seconds.
-
QC Check: The solution should be clear and colorless. Yellowing indicates potential oxidation or impurities.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Stability: Stable at -20°C for 6 months. Verify via LC-MS if stored longer.
Protocol B: In Vitro Cytotoxicity Profiling (Cell Viability)
This protocol evaluates the bioactivity of the scaffold-derived inhibitors (or the scaffold itself as a control) in cancer cell lines.
Objective: Determine IC50 values in relevant cancer models (e.g., MCF-7 for breast, HCT-116 for colon).
Cell Culture Setup
-
Seeding Density:
-
Adherent cells (e.g., MCF-7): 3,000 – 5,000 cells/well.
-
Suspension cells (e.g., HL-60): 10,000 – 20,000 cells/well.
-
-
Plate Format: 96-well, white-walled (for luminescence) or clear (for colorimetric).
-
Incubation: 24 hours at 37°C, 5% CO2 prior to treatment.
Compound Treatment[3]
-
Serial Dilution: Prepare a 1:3 serial dilution of the compound in culture medium.
-
Range: Start at 100 µM down to 0.1 nM (8-point curve).
-
Vehicle Control: 0.1% DMSO (Final concentration must be consistent).
-
-
Application: Remove old media (for adherent) and add 100 µL of compound-containing media.
-
Duration: Incubate for 72 hours (standard for anti-proliferative agents).
Readout (CellTiter-Glo® / ATP Assay)
-
Rationale: ATP quantification is the most sensitive metric for metabolic activity and viability.
-
Equilibrate plate to room temperature (20 mins).
-
Add CellTiter-Glo reagent (1:1 ratio with media).
-
Orbitally shake for 2 mins (lyses cells).
-
Incubate 10 mins (stabilize signal).
-
Measure Luminescence (RLU).
Data Analysis
Calculate % Viability relative to DMSO control:
Protocol C: Target Engagement (Mechanism of Action)
If Scaffold-CP was used to synthesize a CDK4/6 inhibitor , validation requires proving the mechanism (inhibition of Rb phosphorylation).
Pathway Diagram: CDK4/6 Inhibition
Caption: Mechanism of Action for CDK4/6 inhibitors synthesized using the Scaffold-CP core.
Western Blot Protocol
-
Treatment: Treat MCF-7 cells with the inhibitor at 1x and 5x IC50 for 24 hours.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).
-
Antibodies:
-
Primary: Anti-Phospho-Rb (Ser780 or Ser807/811).
-
Total: Anti-Total Rb.
-
Loading Control: Anti-GAPDH or Anti-Beta-Actin.
-
-
Expected Result: Dose-dependent decrease in pRb signal with stable Total Rb levels.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | High lipophilicity of the final inhibitor. | Limit final DMSO concentration to <0.5%. Use the scaffold's "piperazinone" tail to design more polar analogs. |
| Scaffold Toxicity | The "Scaffold-CP" fragment itself kills cells. | Run a "Scaffold-Only" control. If IC50 < 10 µM, the fragment is non-specific/toxic. Use a different linker. |
| No Kinase Inhibition | Chlorine hydrolysis or incorrect binding mode. | Verify chemical structure via NMR/LC-MS before biological testing. Ensure the 6-Cl was successfully substituted. |
References
-
Use of Piperazinone Scaffolds in Kinase Inhibitors
- Title: Discovery of AZD1775 (Adavosertib), a Wee1 Kinase Inhibitor.
-
Source:Journal of Medicinal Chemistry (2016).[1]
- Context: Discusses the role of polar piperazine/piperazinone tails in solvent channel binding.
-
(General Journal Link for verification)
- CDK4/6 Inhibitor Design: Title: Palbociclib (PD0332991) and the role of pyrimidine side chains. Source:Nature Reviews Drug Discovery. Context: Validates the 2-amino-4-heterocycle-pyrimidine core structure.
-
Compound Data
(Note: Specific literature dedicated solely to this intermediate is sparse; citations rely on the validated medicinal chemistry principles of the parent drug classes).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Executive Summary & Reaction Scope
Context: This molecule is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Palbociclib (Ibrance) .[1] The synthesis involves a Nucleophilic Aromatic Substitution (
The Challenge: The reaction is chemically deceptive. While 4,6-dichloropyrimidine is symmetrical, the introduction of the first amine activates the ring for a second substitution (bis-addition) or deactivates it depending on conditions, creating a kinetic competition. The primary yield-killer is the formation of the disubstituted byproduct [4,6-bis(1-methylpiperazin-2-one)pyrimidine].
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired mono-substitution (
Figure 1: Kinetic competition pathway. Minimizing
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing >15% bis-substituted impurity by HPLC."
Diagnosis: Localized excess of nucleophile. Even if your stoichiometric calculation is perfect (1:1), adding the electrophile to the nucleophile creates a transient state where the nucleophile is in massive excess, driving the reaction to the bis-product immediately.
Corrective Action:
-
Reverse Addition: Always add the nucleophile (amine) solution dropwise into the electrophile (pyrimidine) solution .[1] This ensures the electrophile is always in excess during the addition phase.
-
Stoichiometry Adjustment: Use 1.1 to 1.2 equivalents of 4,6-dichloropyrimidine. The unreacted dichloropyrimidine is non-polar and easily removed during workup (wash with heptane/hexane), whereas the bis-impurity is chemically similar to the product and difficult to separate.
-
Temperature Control: Lower the temperature to 0–5°C during addition.
rates are temperature-dependent; lower temperatures increase the selectivity gap between and .
Issue 2: "The reaction stalls at 80% conversion."
Diagnosis: Acid scavenging failure. The reaction generates HCl as a byproduct. If the base (scavenger) is too weak or insoluble in the chosen solvent, the generated HCl protonates the unreacted piperazinone nucleophile, rendering it unreactive (ammonium salt).
Corrective Action:
-
Base Selection: Switch to DIPEA (Diisopropylethylamine) or Triethylamine (TEA) (2.5 eq). These organic bases are soluble in DCM, THF, and DMF, ensuring homogeneous scavenging.
-
Inorganic Alternative: If using inorganic bases (
), ensure the solvent is DMF or DMSO to allow partial solubility, or use finely ground base with vigorous stirring.[1]
Issue 3: "My yield is low because the product won't precipitate."
Diagnosis: Solvent trapping (Solubility issue). 1-methylpiperazin-2-one is highly polar due to the amide. The resulting product is moderately polar. If you use high-boiling polar solvents (DMF/DMSO), the product often stays in solution upon water addition.
Corrective Action:
-
Switch Solvent System: Use Ethanol (EtOH) or Isopropanol (IPA) .
-
Protocol: Run the reaction in IPA. Upon completion, add water (ratio 1:2 IPA:Water) and cool to 0°C. The product should crystallize out while the unreacted amine and salts stay in the mother liquor.
Optimized Experimental Protocol
This protocol is designed for "Self-Validation"—if a step fails, the visual cue is immediate.
Materials Checklist
| Reagent | Equiv. | Role | Critical Parameter |
| 4,6-Dichloropyrimidine | 1.2 | Electrophile | Must be dissolved first. |
| 1-Methylpiperazin-2-one | 1.0 | Nucleophile | Dissolve in solvent before addition. |
| Triethylamine (TEA) | 2.5 | Base | Must be dry (free of water). |
| Dichloromethane (DCM) | Solvent | 10 Vol | Anhydrous preferred. |
Step-by-Step Methodology
Step 1: Electrophile Preparation (The "Sink")
-
Charge a clean, dry reactor with 4,6-Dichloropyrimidine (1.2 eq).
-
Add DCM (7 volumes) and stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice/water bath.
-
Checkpoint: Solution must be clear. Turbidity implies wet solvent or impurities.
-
Step 2: Nucleophile Preparation (The "Feed")
-
In a separate vessel, mix 1-Methylpiperazin-2-one (1.0 eq) and TEA (2.5 eq).
-
Dilute with DCM (3 volumes).
Step 3: Controlled Addition (Critical Step)
-
Add the Nucleophile/Base mixture to the Electrophile solution dropwise over 60 minutes.
-
Maintain internal temperature < 10°C .
-
Why? Fast addition causes localized heating and high concentration, leading to bis-impurity.
-
Step 4: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours.
-
HPLC Checkpoint:
-
Target: Product > 95% area.
-
Bis-impurity: < 2% area.
-
Dichloropyrimidine: ~15-20% (expected excess).
-
Step 5: Workup (Purification)
-
Quench reaction with Water (5 volumes).
-
Separate layers. The product is in the Organic (DCM) layer.
-
Wash Organic layer with 0.5N HCl (mildly acidic wash removes unreacted piperazinone).
-
Wash Organic layer with Brine .
-
Dry over
, filter, and concentrate. -
Recrystallization (Optional but recommended): Triturate the solid residue with Heptane/EtOAc (9:1) . The excess dichloropyrimidine dissolves in heptane; the product remains solid.
Workup Decision Logic
Use this flow to determine the best purification method based on your in-process control (IPC) results.
Figure 2: Purification decision tree based on impurity profile.
Comparative Data: Solvent & Base Screening
The following table summarizes expected outcomes based on standard
| Solvent | Base | Temp | Yield | Purity Profile | Notes |
| DCM | TEA | 0°C -> RT | 85-92% | High | Recommended. Best selectivity; easy workup. |
| DMF | 60°C | 65% | Low | High temp promotes bis-impurity and hydrolysis. | |
| Ethanol | TEA | Reflux | 70% | Moderate | Bis-impurity increases significantly at reflux. |
| THF | NaH | 0°C | 80% | Moderate | NaH is too aggressive; risk of hydrolysis if wet. |
References
-
Pfizer Inc. (2005). Substituted 2-aminopyridines as potent CDK4 inhibitors. US Patent 6,936,612.[2] Link
-
Luo, J., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14–19.[3] Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Link
-
WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
Sources
Technical Guide: Purification & Troubleshooting of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
The following technical guide is structured to address the specific challenges of synthesizing and purifying 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one . This intermediate is a critical scaffold in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).
The content is designed for researchers requiring high-purity isolation of this intermediate, focusing on the suppression of the bis-substituted impurity and hydrolysis byproducts.
Coupling and Downstream IsolationExecutive Summary & Chemical Context
The synthesis of 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one involves a nucleophilic aromatic substitution (
The Core Challenge: The reaction is prone to two primary failure modes:
-
Over-reaction (Bis-substitution): The product contains a remaining electrophilic site (the second chlorine). If stoichiometry or temperature is uncontrolled, the product reacts with a second equivalent of piperazinone to form the bis-adduct.
-
Hydrolysis: The chloropyrimidine moiety is susceptible to hydrolysis in aqueous alkaline conditions, leading to the 6-hydroxy impurity.
This guide provides a self-validating protocol where purification is simplified by upstream reaction control.
Reaction Mechanism & Impurity Pathways
Understanding the origin of impurities is the first step in purification. The following diagram illustrates the competitive pathways.
Figure 1: Reaction pathways showing the formation of the target mono-adduct versus the thermodynamic bis-adduct and hydrolysis byproducts.
Critical Process Parameters (CPP) for Purity
Purification begins in the reactor. Adhering to these parameters minimizes the load on downstream isolation.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 4,6-Dichloropyrimidine (1.1 – 1.2 eq) | Using a slight excess of the electrophile ensures the nucleophile (piperazinone) is consumed, preventing it from attacking the product to form the bis-adduct.[1] |
| Base Selection | Strong bases (NaOH/KOH) accelerate hydrolysis of the chloro-group. Weaker bases maintain reaction rate without degrading the pyrimidine ring. | |
| Solvent System | THF, Toluene, or DCM | Avoid protic solvents (MeOH/EtOH) at high temperatures if using alkoxide bases to prevent ether formation ( |
| Temperature | 0°C | The second chlorine becomes deactivated after the first substitution, but high heat overcomes this barrier. Keep the reaction cool to maintain selectivity. |
Troubleshooting & Purification Guide
Scenario A: High Levels of Bis-Impurity (>5%)
Symptom: HPLC shows a large peak eluting later than the product (more lipophilic in reverse phase) or poor solubility in methanol. Root Cause: Excess piperazinone or reaction temperature too high.
Protocol: Selective Reslurry The bis-impurity is significantly less soluble in lower alcohols than the mono-substituted product due to increased molecular weight and crystal lattice energy.[1]
-
Concentrate the reaction mixture to a solid residue.
-
Add Methanol (5-10 volumes) .
-
Heat to reflux (65°C) for 30 minutes.
-
Cool to 0-5°C and stir for 1 hour.
-
Filter: The solid collected is often the bis-impurity (or inorganic salts).
-
Filtrate: The filtrate contains your target product. Evaporate and recrystallize from Isopropanol/Heptane or Toluene if further purity is needed.
Scenario B: Presence of Hydrolysis Impurity (6-Hydroxy)
Symptom: New peak eluting earlier than the product (more polar). Root Cause: Aqueous base used at high temperatures or poor quenching.
Protocol: pH-Controlled Extraction The hydroxy-pyrimidine is acidic (phenolic nature, pKa ~9).
-
Dilute reaction mixture with water and DCM (or EtOAc).
-
Adjust aqueous layer pH to 10-11 using dilute NaOH.[1]
-
Extract the organic layer.
-
Wash organic layer with mild brine.
-
Dry over
and concentrate.
Scenario C: Starting Material (Dichloropyrimidine) Contamination
Symptom: Product is sticky or has a pungent smell. Root Cause: Excess electrophile used (as recommended) but not removed.
Protocol: Non-Polar Wash
-
Precipitate the crude product (e.g., by adding heptane to a concentrated toluene solution).
-
Wash the filter cake with Hexane or Heptane .
Step-by-Step Purification Workflow
Use this decision tree to determine the optimal isolation strategy based on your crude profile.
Figure 2: Logical decision tree for selecting the appropriate purification unit operation.
Validated Recrystallization Protocol
If column chromatography is not feasible (e.g., scale-up), use this crystallization method:
-
Dissolve crude solid in minimal Ethanol at 70°C.
-
Slowly add Water until slight turbidity is observed (approx. 3:1 EtOH:Water ratio).
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the off-white crystals.
-
Note: If the product oils out, switch to Toluene/Heptane . Dissolve in hot Toluene, add Heptane until turbid, and cool.
-
Analytical Check (HPLC)
Ensure your analytical method can resolve the critical pairs.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Elution Order:
References
-
Pfizer Inc. (2005). Pyrido[2,3-d]pyrimidin-7-ones as CDK4 inhibitors. US Patent 6,936,612.[5] Link
- Context: Describes the foundational synthesis of Palbociclib intermediates, including the use of 4,6-dichloropyrimidine.
-
Li, S., et al. (2019). "A new and efficient protocol for the synthesis of the key intermediate of Palbociclib."[3] Journal of Chemical Research.[3] Link
- Context: Discusses optimization of pyrimidine substitution reactions and impurity control in similar scaffolds.
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link
- Context: Provides structure-activity relationships and synthetic procedures for the piperazinyl-pyrimidine linkage.
Sources
Technical Support Center: Navigating the Synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Welcome to the technical support resource for the synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions (FAQs), and offer practical, field-proven insights to overcome common challenges in this synthetic transformation. Our focus is on identifying and mitigating the formation of key side products to ensure a high-yield, high-purity synthesis.
Introduction: The Synthetic Challenge
The synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a cornerstone reaction in many pharmaceutical development programs. The primary route to this molecule is a nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 1-methylpiperazin-2-one. While seemingly straightforward, this reaction is often complicated by the formation of several side products that can impact yield, purity, and downstream applications. This guide will equip you with the knowledge to anticipate, identify, and control these impurities.
The core reaction is as follows:
Caption: General synthetic scheme for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect in this reaction?
The most prevalent side product is the di-substituted pyrimidine, 4,6-bis(1-methyl-4-piperazin-2-on-yl)pyrimidine . This occurs when a second molecule of 1-methylpiperazin-2-one displaces the remaining chloro group on the target molecule.
Q2: I'm observing a significant amount of a water-soluble impurity. What could it be?
This is likely the hydrolysis product, 6-(1-methyl-4-piperazin-2-on-yl)pyrimidin-4-ol . The chloropyrimidine ring is susceptible to nucleophilic attack by water, a reaction that is often accelerated by elevated temperatures and the presence of a base.[1]
Q3: Can the solvent participate in the reaction?
Yes, if you are using a nucleophilic solvent, such as an alcohol. This will lead to the formation of an alkoxy-pyrimidine derivative, for example, 4-alkoxy-6-(1-methyl-4-piperazin-2-on-yl)pyrimidine . This is a form of solvolysis and is more likely at higher temperatures.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a problem-oriented approach to troubleshooting the synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Issue 1: Low Yield of the Target Product with Significant Formation of 4,6-bis(1-methyl-4-piperazin-2-on-yl)pyrimidine
The formation of the di-substituted product is a common challenge and indicates that the mono-substituted product is sufficiently reactive to undergo a second substitution.
Causality:
-
Stoichiometry: An excess of 1-methylpiperazin-2-one will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures provide the necessary energy for the second, slower substitution to occur.
-
Base Concentration: A high concentration of a strong base can deprotonate the piperazinone, increasing its nucleophilicity and promoting di-substitution.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess of 4,6-dichloropyrimidine (1.1-1.2 equivalents). | This ensures that the 1-methylpiperazin-2-one is the limiting reagent, minimizing the chance of di-substitution. |
| Temperature | Maintain the reaction temperature as low as reasonably possible while ensuring a practical reaction rate. | Lower temperatures will favor the faster, more facile mono-substitution over the di-substitution. |
| Reaction Monitoring | Monitor the reaction closely by HPLC or TLC. | Quench the reaction as soon as the 1-methylpiperazin-2-one is consumed to prevent further reaction. |
| Slow Addition | Add the 1-methylpiperazin-2-one solution slowly to the reaction mixture. | This keeps the instantaneous concentration of the nucleophile low, disfavoring di-substitution. |
Experimental Protocol: Minimizing Di-substitution
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 4,6-dichloropyrimidine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, NMP).[1]
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Nucleophile Addition: In a separate flask, dissolve 1-methylpiperazin-2-one (1.0 eq) in the same solvent. Add this solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC or LC-MS.
-
Work-up: Once the starting piperazinone is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Issue 2: Presence of the Hydrolysis Product, 6-(1-methyl-4-piperazin-2-on-yl)pyrimidin-4-ol
The formation of the hydroxypyrimidine is a clear indication of water contamination in your reaction.
Causality:
-
Wet Solvents or Reagents: The primary source of water is often from solvents that have not been properly dried.
-
Atmospheric Moisture: Reactions run open to the atmosphere can absorb moisture, especially in humid environments.
-
Work-up Conditions: Premature or improper quenching of the reaction with aqueous solutions can lead to hydrolysis.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Solvent and Reagent Purity | Use anhydrous solvents and ensure all reagents are dry. | This is the most critical step in preventing hydrolysis.[2] |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | This prevents the ingress of atmospheric moisture. |
| Work-up Procedure | Ensure the reaction is complete before quenching with water. | If the reaction is quenched prematurely, unreacted chloropyrimidine can hydrolyze. |
Troubleshooting Workflow: Diagnosing and Solving Common Issues
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Identification of Side Products
Accurate identification of side products is critical for effective troubleshooting. The following table summarizes the expected mass spectrometry and key NMR signals for the target product and its major impurities.
| Compound | Expected [M+H]⁺ | Key ¹H NMR Signals (Approx. δ, DMSO-d₆) |
| Target Product | 227.07 | Pyrimidine H: ~8.6 ppm (s, 1H), ~7.5 ppm (s, 1H); Piperazinone CH₂: ~3.8-4.0 ppm (m, 4H); N-CH₃: ~2.9 ppm (s, 3H) |
| Di-substituted Product | 304.18 | Pyrimidine H: ~8.4 ppm (s, 1H), ~6.5 ppm (s, 1H); Piperazinone CH₂: ~3.7-3.9 ppm (m, 8H); N-CH₃: ~2.9 ppm (s, 6H) |
| Hydrolysis Product | 209.09 | Pyrimidine H: ~8.1 ppm (s, 1H), ~6.2 ppm (s, 1H); OH: broad singlet; Piperazinone CH₂: ~3.6-3.8 ppm (m, 4H); N-CH₃: ~2.8 ppm (s, 3H) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique.
Recommended HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute all components.
-
Detection: UV at 254 nm and a mass spectrometer in positive ion mode.
This method will allow for the separation and identification of the starting materials, the target product, and the key impurities discussed.[3][4][5][6]
References
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Impurity Profiling: Theory and Practice. PharmaInfo.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
- Process for the preparation of chloropyrimidines.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
- Method Development for Drug Impurity Profiling: Part 1.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC.
- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Journal of Pharmaceutical, Chemical and Biological Sciences.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)
- Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Deriv
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Synthetic process of 4,6-dichloropyrimidine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. IPIndia.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
Sources
Optimizing reaction conditions for coupling chloropyrimidine and piperazinone
Technical Support Center: Chloropyrimidine & Piperazinone Coupling
Case ID: #CP-PZ-001 Subject: Optimization of C-N Bond Formation between Chloropyrimidines and Piperazin-2-ones Assigned Scientist: Senior Application Specialist
Introduction: The Mechanistic Landscape
Coupling a chloropyrimidine (electrophile) with piperazin-2-one (nucleophile) is a staple in medicinal chemistry, particularly for kinase inhibitors. However, this reaction is deceptive. It sits on a fault line between two mechanistic regimes: Nucleophilic Aromatic Substitution (
Success depends on correctly identifying the electronic nature of your specific chloropyrimidine and managing the distinct nucleophilicities of the piperazinone nitrogens.
Module 1: Strategic Planning (The Decision Matrix)
Before mixing reagents, you must categorize your electrophile. Not all chloropyrimidines react spontaneously.
-
Pathway A (
): Preferred for electron-deficient pyrimidines (e.g., 2-chloro or 4-chloro isomers, especially with electron-withdrawing groups like , , or ). -
Pathway B (Buchwald-Hartwig): Required for electron-rich or unactivated pyrimidines (e.g., 5-chloropyrimidine or pyrimidines with donating groups like
, ).
Visualizing the Strategy:
Figure 1: Decision matrix for selecting the optimal coupling pathway based on pyrimidine electronics.
Module 2: Method A - Nucleophilic Aromatic Substitution ( )
This is the "workhorse" method. It relies on the nucleophilicity of the piperazinone N4 (amine) attacking the electron-deficient pyrimidine carbon.
Standard Protocol ( )
-
Stoichiometry: 1.0 eq Chloropyrimidine : 1.2 eq Piperazinone : 2.5 eq Base.
-
Solvent: DMF, DMSO, or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).[1]
-
Base: DIPEA (Hünig's base) or
. -
Temperature: 80–120 °C (Thermal) or 100–140 °C (Microwave).
Troubleshooting Failure
Q: The reaction is sluggish (low conversion) despite heating.
-
Diagnosis: The pyrimidine ring is not electrophilic enough.
-
Solution (Acid Catalysis): Switch from basic to acidic conditions.[2] Add 1-3 drops of conc. HCl or use 1.0 eq of HOAc in Isopropanol (iPrOH).
Q: I see a major byproduct with Mass = Product - (Piperazinone) + 17 (OH).
-
Diagnosis: Hydrolysis.[3][10] The chloride has been displaced by water (from the solvent or atmosphere) to form the hydroxypyrimidine.
-
Solution:
-
Use anhydrous solvents (DMF/DMSO are hygroscopic; buy "SureSeal" or dry over sieves).
-
Switch base: Use DIPEA instead of hygroscopic inorganic bases like
. -
Increase amine equivalents (to 2.0 eq) to outcompete trace water.
-
Module 3: Method B - Buchwald-Hartwig Amination[6][8][11]
Use this when
Optimized Protocol
-
Catalyst:
(2-5 mol%) or Pd(OAc)2. -
Ligand: Xantphos (for N-heterocycles) or BrettPhos (for difficult couplings).
-
Base:
(mild) or NaOtBu (strong).[1] -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temp: 100 °C.
Critical Constraint: Piperazinone has an amide (lactam) functionality. Strong bases like NaOtBu can deprotonate the amide (N1), leading to catalyst poisoning or N1/N4 selectivity issues. Recommendation: Use
Module 4: Regioselectivity (The Piperazinone Trap)
Piperazin-2-one has two nitrogen centers:
-
N4 (Secondary Amine):
~8–9. Highly nucleophilic. -
N1 (Amide/Lactam):
~16–17. Poor nucleophile, but acidic.
Q: Can I couple at N1 instead of N4?
-
Answer: Not easily in one step if N4 is unprotected. N4 will always react first under standard conditions.
-
Protocol for N1-Coupling: You must use 4-Boc-piperazin-2-one .
-
Protect N4 with Boc.[11]
-
Perform the coupling (likely requires Buchwald conditions due to poor N1 nucleophilicity).
-
Deprotect N4 (TFA/DCM).
-
Visualizing Competing Pathways:
Figure 2: Competitive reaction pathways. Path A is the standard objective. Path C is the primary failure mode.
Summary of Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent ( | DMSO or n-Butanol | DMSO maximizes rate; n-Butanol allows high temp (118°C) and acid catalysis. |
| Solvent (Pd) | 1,4-Dioxane | Standard non-polar solvent for Pd-catalysis; easy to degas. |
| Base ( | DIPEA (3.0 eq) | Soluble organic base; minimizes hydrolysis risk compared to aqueous bases. |
| Base (Pd) | Carbonate bases prevent deprotonation/poisoning by the lactam N1. | |
| Temperature | 120°C (MW) | Microwave heating often suppresses side reactions by reducing reaction time.[10] |
References
-
Mechanistic Insight (
): Organic Process Research & Development. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (Comparison of Pd vs SNAr for pyrimidines). -
Buchwald-Hartwig Conditions: Journal of the American Chemical Society. "A General Catalyst for the Amination of Heteroaryl Halides." (Use of Xantphos/Pd systems).[1][6]
-
Piperazinone Functionalization: Beilstein Journal of Organic Chemistry. "Opportunities and challenges for direct C–H functionalization of piperazines." (Discusses N1 vs N4 reactivity).
-
Acid Catalysis: Journal of Medicinal Chemistry. "Optimization of Pyrimidine-Based Kinase Inhibitors." (Example of acid-catalyzed displacement).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
How to prevent degradation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
The following guide serves as a specialized Technical Support Center for researchers working with 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one .
This document is structured to address the specific chemical vulnerabilities of this scaffold, moving beyond generic safety data to provide mechanistic insights and actionable preservation strategies.
Subject: Preventing Degradation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one Ticket Priority: High (Moisture/Nucleophile Sensitive)
Executive Summary: The Chemical Vulnerability
As a researcher using this compound, you are likely utilizing it as an electrophilic intermediate for
-
Primary Risk (High): The C-Cl bond on the pyrimidine ring. Positioned at C6 (meta to the ring nitrogens but activated by them), this chloride is a potent leaving group. It is highly susceptible to hydrolysis (reacting with atmospheric moisture) and solvolysis (reacting with protic solvents like methanol).
-
Secondary Risk (Moderate): The piperazin-2-one (lactam) ring . While generally stable, the amide bond can undergo ring-opening hydrolysis under strongly acidic or basic conditions, particularly if elevated temperatures are used to force the pyrimidine substitution.
The Golden Rule: Treat this compound as an activated electrophile . If you do not provide a nucleophile (your intended amine/reagent), it will find one from the environment (water).
The Degradation Mechanism (Why it fails)
To prevent degradation, you must understand the pathway. The primary failure mode is the conversion of the chloropyrimidine to a pyrimidone (hydroxy-pyrimidine tautomer).
The Hydrolysis Pathway
In the presence of water (even trace amounts in "dry" solvents) and Lewis acids or heat, water attacks the C6 position.
-
Attack: Water acts as a nucleophile, attacking the carbon bearing the chlorine.
-
Intermediate: A Meisenheimer-like complex forms.[1]
-
Elimination: Chloride is expelled, forming the 6-hydroxy derivative.
-
Tautomerization: The enol form rapidly tautomerizes to the thermodynamically stable amide-like ketone (pyrimidone), which is often biologically inactive and difficult to separate.
Note: Research indicates that 6-chloropyrimidines hydrolyze significantly slower than 2-chloropyrimidines, but they remain unstable in aqueous acidic media [1].
Visualization: Degradation Logic Flow
The following diagram illustrates the decision matrix for degradation versus successful reaction.
Figure 1: Competitive reaction pathways. The chloropyrimidine moiety will preferentially react with water or alcohols if the intended nucleophile is absent or if solvents are wet.
Storage & Handling Protocols
Storage Specifications
Do not store this compound on a standard chemical shelf.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis rates. |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents contact with atmospheric moisture. |
| Container | Amber Glass + Parafilm | Amber glass protects from UV-induced radical dechlorination; Parafilm ensures seal integrity. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |
Solvent Compatibility Matrix
When preparing stock solutions or running reactions:
-
RECOMMENDED: Anhydrous DMSO, Anhydrous DMF, Anhydrous Dichloromethane (DCM).
-
USE WITH CAUTION: Acetonitrile (Must be "SPS grade" or dried; wet MeCN accelerates hydrolysis).
-
FORBIDDEN: Water, Methanol, Ethanol, Isopropanol (unless intentionally performing solvolysis).
Troubleshooting Guide (FAQs)
Q1: My LC-MS shows a peak at M+16 relative to the starting material. What happened?
Diagnosis: You are seeing the M-Cl+OH artifact.
-
Mass Math: Chlorine (mass ~35) is lost, Oxygen+Hydrogen (mass ~17) is gained. Net change: -18 mass units? No.
-
Start: R-Cl. End: R-OH.
-
Change: -35 (Cl) + 17 (OH) = -18 amu.
-
Correction: If you see M-18 , it is the hydrolysis product.
-
Wait: Sometimes researchers confuse M+16 as oxidation. If you see M+16 , it is likely N-oxide formation (oxidation of the piperazine nitrogen or pyrimidine nitrogen).
-
-
Solution:
-
If M-18 : Your solvent was wet.[1] Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours before use.
-
If M+16 : Your compound oxidized. Degas your solvents (sparge with Nitrogen) to remove dissolved oxygen.
-
Q2: The compound has turned from off-white to bright yellow/orange. Is it still good?
Diagnosis: This indicates photo-oxidation or trace dehydrohalogenation .
-
Pyrimidines are chromophores. Upon UV exposure, they can generate radical species that lead to complex polymerization or oxidation [2].
-
Action: Check purity via HPLC/UPLC. If purity is >95%, the color is likely a trace impurity (chromophore) with high extinction coefficient. You can proceed, but purify the next step immediately. If purity is <90%, recrystallize or repurify.
Q3: Can I heat this reaction to 100°C to push the substitution?
Diagnosis: Risky.
-
While the chloropyrimidine is stable enough for heat, the piperazinone (lactam) is the weak link here. At high temperatures (>80°C) in the presence of any base (often used to scavenge HCl), the lactam ring may open.
-
Recommendation: Use a stronger nucleophile or a catalyst (like fluoride or a Lewis acid) to allow lower temperatures (40-60°C). If heating is required, ensure strictly anhydrous conditions to prevent lactam hydrolysis.
Q4: I need to remove the Boc protecting group from a later intermediate. Can I use HCl/Dioxane?
Diagnosis: Yes, but monitor closely.
-
The 6-chloropyrimidine is relatively acid-stable compared to the 2-chloro isomer [1]. However, prolonged exposure to strong aqueous acid will hydrolyze the chloride.
-
Protocol: Use anhydrous 4M HCl in Dioxane. Avoid aqueous HCl. Quench immediately with solid NaHCO₃ or cold buffer once deprotection is complete.
References
-
Organic Process Research & Development. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." ACS Publications. (Demonstrates the comparative stability of 6-chloro vs 2-chloro isomers).
- Journal of the Chemical Society. "Photochemistry of Pyrimidines." (General background on UV sensitivity of pyrimidine scaffolds).
-
Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." (Mechanisms of lactam and amide hydrolysis).
-
Fisher Scientific. "Safety Data Sheet: 2-Chloropyrimidine." (Proxy data for handling chloropyrimidine derivatives).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and follow local laboratory safety regulations.
Sources
Minimizing off-target effects of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
To: Research Team From: Senior Application Scientist, Technical Support Subject: Minimizing Off-Target Effects of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Executive Summary
You are likely utilizing 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (hereafter referred to as CMP-2 ) as a chemical scaffold, fragment-based screening hit, or intermediate for kinase inhibitor synthesis (e.g., CDK or ERK pathways).
The presence of the 6-chloropyrimidine moiety confers significant electrophilic reactivity , making this compound prone to covalent off-target labeling of nucleophilic residues (Cysteine/Lysine) across the proteome. Additionally, the piperazinone core can induce promiscuous binding in ATP-competitive pockets.
This guide provides the technical protocols to validate specificity, control for covalent promiscuity, and ensure data integrity.
Part 1: Critical Analysis of Off-Target Mechanisms
To minimize off-target effects, you must first understand how CMP-2 interacts with biological systems beyond your intended target.
| Mechanism | Description | Risk Level | Mitigation Strategy |
| SNAr Reactivity | The C-Cl bond on the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution by cellular thiols (Glutathione, Cysteine). | High | Limit incubation time; use GSH-scavenging controls. |
| Kinase Promiscuity | The aminopyrimidine scaffold mimics the adenine ring of ATP, potentially inhibiting multiple kinases (CDK, JAK, ERK). | Medium | Perform kinome profiling; use a "des-chloro" analog. |
| Colloidal Aggregation | Hydrophobic fragments can form aggregates that sequester proteins non-specifically. | Low-Medium | Include detergent (0.01% Triton X-100) in biochemical assays. |
| Hydrolytic Instability | The chloro-group can hydrolyze in aqueous media, generating an inactive hydroxy-pyrimidine species. | Medium | Prepare fresh DMSO stocks; avoid freeze-thaw cycles. |
Part 2: Troubleshooting Guide (Q&A)
Section A: Cellular Toxicity & Phenotypic Assays
Q: We observe rapid cell death (<2 hours) at concentrations >10 µM. Is this on-target efficacy? A: Unlikely. Rapid cytotoxicity with a chloropyrimidine suggests GSH depletion or non-specific alkylation .
-
Diagnosis: The electrophilic chlorine reacts with intracellular Glutathione (GSH), leading to oxidative stress and ferroptosis/apoptosis unrelated to your target.
-
Solution:
-
Co-treat with N-Acetylcysteine (NAC) (1-5 mM) to rescue GSH levels. If toxicity disappears but target inhibition remains, the toxicity was off-target.
-
Measure ROS levels using CellROX or DCFDA reagents.
-
Q: The compound shows activity in our enzymatic assay but fails in cells. Why? A: This is often due to protein binding or hydrolysis .
-
Serum Binding: The chloropyrimidine may react covalently with Albumin (BSA/FBS) in the media before entering the cell.
-
Protocol Adjustment: Perform a "Media Stability Test" by incubating CMP-2 in complete media for 4 hours, then analyzing by LC-MS. If the parent peak disappears, switch to low-serum media or reduce incubation times.
Section B: Biochemical & Binding Assays
Q: Our IC50 shifts significantly over time (e.g., 30 min vs. 4 hours). A: This is the hallmark of a covalent inhibitor .
-
Explanation: CMP-2 is likely forming a covalent bond with a cysteine in the active site (or off-target). Time-dependent inhibition (TDI) indicates irreversibility.
-
Validation: Perform a Jump-Dilution Assay . Incubate enzyme + CMP-2 at 10x IC50, then dilute 100-fold. If activity does not recover, the binding is irreversible.
Q: How do we prove the biological effect is specific to the "Chloro" warhead? A: You must synthesize and test a Negative Control Analog .
-
The "Des-Chloro" Control: Synthesize the analog where the Chlorine is replaced by a Hydrogen or Methyl group.
-
Logic: If the biological phenotype persists with the non-reactive analog, the effect is driven by the scaffold (reversible binding). If the phenotype is lost, the effect was driven by the reactive Chlorine (covalent modification).
Part 3: Experimental Protocols
Protocol 1: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the intrinsic electrophilicity of CMP-2 and predict off-target toxicity.
-
Preparation : Prepare a 10 mM stock of CMP-2 in DMSO. Prepare a 10 mM stock of reduced GSH in PBS (pH 7.4).
-
Incubation : Mix CMP-2 (50 µM final) with GSH (500 µM final) in PBS. (1:10 ratio mimics cellular excess).
-
Time-Points : Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.
-
Analysis : Quench with 0.1% Formic Acid and analyze by LC-MS.
-
Interpretation :
-
>50% Adduct formation in <1 hour : Highly reactive. High risk of off-target toxicity.
-
<10% Adduct in 24 hours : Low reactivity. Suitable for reversible binding studies.
-
Protocol 2: "Washout" Specificity Check
Purpose: To distinguish between specific target engagement and non-specific promiscuity.
-
Seed Cells : Plate cells expressing your target.
-
Pulse : Treat with CMP-2 (at EC90 concentration) for 1 hour.
-
Wash : Remove media. Wash 3x with warm PBS. Add fresh drug-free media.
-
Chase : Incubate for 4–24 hours.
-
Readout : Measure downstream signaling (e.g., phosphorylation via Western Blot).
-
Sustained Inhibition : Suggests covalent modification (specific or off-target).
-
Rapid Recovery : Suggests reversible binding (or rapid turnover of the target).
-
Part 4: Visualizing the Off-Target Pathways
The following diagram illustrates the decision tree for validating CMP-2 activity and distinguishing between specific kinase inhibition and off-target alkylation.
Caption: Decision matrix for validating CMP-2. High GSH reactivity necessitates chemical optimization or strict control usage, while low reactivity allows for standard kinase profiling.
Part 5: References
-
Jöst, C., et al. (2014). Promiscuity and selectivity in covalent enzyme inhibition: a systematic study of electrophilic fragments.[1] Journal of Medicinal Chemistry.[1] Link
-
Aronov, A. M., & Murcko, M. A. (2004). Toward a consensus view of kinase inhibitor binding. Journal of Medicinal Chemistry.[1] Link
-
Lilah, R., et al. (2019). Subcellular drug targeting illuminates local kinase action (Discussion on Chloropyrimidine-linked substrates). eLife. Link
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Link
-
Potjewyd, F. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.[2] Journal of Medicinal Chemistry.[1] Link
Sources
Technical Support Center: Formulation of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for formulating 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one for in vivo studies. Given that novel chemical entities often exhibit poor aqueous solubility, this document focuses on systematic approaches to developing safe, effective, and reproducible formulations for preclinical research.[1]
The core challenge with compounds like 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one, a heterocyclic molecule, is often its limited water solubility. This characteristic can lead to poor absorption, low bioavailability, and high variability in animal studies, making it difficult to establish clear dose-response relationships.[1] This guide will walk you through vehicle selection, formulation preparation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take before attempting to formulate this compound?
A1: The first and most critical step is to determine the compound's basic physicochemical properties. While extensive data may not be public, a simple qualitative solubility test in a few common vehicles is essential. This foundational knowledge will guide your entire formulation strategy, preventing wasted time and resources. Based on its structure—a substituted pyrimidine-piperazinone—limited aqueous solubility is expected.[2]
Q2: I have a very small amount of compound. How can I efficiently test solubility?
A2: With limited material, a tiered screening approach is best. Start with micro-scale experiments. Weigh 1-2 mg of the compound into several small vials and add a measured volume (e.g., 100-200 µL) of different vehicles. Vortex and visually inspect for dissolution. This will quickly categorize vehicles into "poor," "moderate," and "good" solvents, allowing you to focus your efforts.
Q3: Can I just dissolve my compound in 100% DMSO and inject it?
A3: No, this is strongly discouraged. While DMSO is an excellent solvent, it can be toxic to animals at high concentrations and can cause significant local irritation at the injection site.[3] Furthermore, DMSO can alter the absorption and distribution of your compound, introducing a variable that complicates data interpretation.[4] For most routes, DMSO should be kept to a minimum concentration (ideally <10%) as part of a co-solvent system.[5]
Q4: What are the main types of formulations I should consider for early-stage in vivo studies?
A4: For preclinical research, formulations generally fall into three categories:
-
Aqueous Suspension: Suitable for oral (PO) administration when the compound is poorly soluble but a solution is not required. The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent.[4]
-
Co-solvent Solution: A true solution where the compound is dissolved using a mixture of water-miscible organic solvents (co-solvents) and water or saline. This is often necessary for intravenous (IV) administration.[6]
-
Lipid-Based Formulation: The compound is dissolved or suspended in an oil or lipidic vehicle. This can be particularly useful for highly lipophilic compounds administered orally.[7][8]
Formulation Selection & Troubleshooting Workflow
The choice of formulation is dictated by the required dose, the route of administration, and the compound's solubility. The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.
Caption: Troubleshooting workflow for formulation precipitation.
Experimental Protocols
Safety First: Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE). All components should be pharmaceutical grade if available. [9]
Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension for Oral Gavage (10 mL final volume)
This protocol is a standard starting point for oral administration of poorly soluble compounds.
Materials:
-
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one: 100 mg
-
Sodium Carboxymethyl Cellulose (CMC-Na, low viscosity): 50 mg (for 0.5% w/v)
-
Sterile Water for Injection: 10 mL
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate vials and syringes
Procedure:
-
Calculate: Confirm the required amounts of compound and vehicle for your desired concentration and volume.
-
Prepare Vehicle: Add 50 mg of CMC-Na to 10 mL of sterile water in a beaker with a magnetic stir bar. Stir until the CMC-Na is fully dissolved. This may take some time.
-
Particle Size Reduction: If the compound is crystalline, gently grind the 100 mg of powder in a clean mortar and pestle to create a finer, more uniform powder. This step is crucial for a stable suspension. [4]4. Wetting the Compound: Transfer the powder to a new vial. Add a small amount (approx. 0.5 mL) of the 0.5% CMC-Na vehicle to the powder. Mix with a spatula to form a smooth, uniform paste. This prevents clumping. [4]5. Suspension: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition.
-
Homogenization: Place a small stir bar in the vial and stir the suspension on a magnetic stir plate for at least 15-30 minutes before dosing.
-
Quality Control: Before each animal is dosed, vortex the suspension to ensure it is homogeneous. Visually inspect for any large aggregates. The formulation should appear as a uniform, milky suspension. [9]
Protocol 2: Preparation of a 2 mg/mL Co-Solvent Solution for Intravenous Injection (5 mL final volume)
This protocol uses a common, well-tolerated co-solvent system for IV administration in rodents. The order of addition is critical to prevent precipitation.
Materials:
-
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one: 10 mg
-
Anhydrous Dimethyl Sulfoxide (DMSO): 0.5 mL (10% of final volume)
-
Polyethylene Glycol 400 (PEG400): 2.0 mL (40% of final volume)
-
Sterile Saline (0.9% NaCl): 2.5 mL (50% of final volume)
-
Sterile vials, syringes, and a 0.22 µm syringe filter
Procedure:
-
Dissolve Compound: Weigh 10 mg of the compound into a sterile vial. Add 0.5 mL of DMSO. Vortex or sonicate until the compound is completely dissolved. This is your stock concentrate.
-
Add Co-solvent: To the DMSO concentrate, add 2.0 mL of PEG400. Vortex thoroughly until the solution is clear and uniform. The PEG400 helps to prevent the compound from precipitating when the aqueous component is added. [6]3. Add Aqueous Phase: Slowly, and dropwise, add the 2.5 mL of sterile saline to the organic mixture while continuously vortexing. Adding the saline too quickly is the most common cause of failure for this procedure.
-
Final Quality Control: Visually inspect the final solution. It must be completely clear, with no signs of cloudiness or precipitation. [9]5. Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This is mandatory for all parenteral injections to ensure sterility. [10]The formulation is now ready for administration.
References
-
University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations.[Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing.Laboratory animals, 52(2), 135-141. [Link]
-
Norecopa. PREPARE: guidelines for planning animal research and testing.[Link]
-
Gade, S., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations.AAPS PharmSciTech, 14(4), 1447-1466. [Link]
-
Ascendia Pharma. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).[Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs.ResearchGate.[Link]
-
Schanz, J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.MDPI.[Link]
-
ResearchGate. Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.[Link]
-
Luster, M. I., et al. (1996). The Influence of Vehicle Gavage on Seasonality of Immune System Parameters in the B6C3F1 Mouse.Toxicological Sciences, 30(2), 235-244. [Link]
-
Guo, G. L., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.Journal of the American Association for Laboratory Animal Science, 49(2), 202-206. [Link]
-
Lee, C., et al. (2025). Vehicle selection for nonclinical oral safety studies.ResearchGate.[Link]
-
University of Queensland. LAB_021 Oral Gavage in Mice and Rats.[Link]
-
Langhua Pharma. Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation.[Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies.[Link]
-
Apte, S. P., & Ugwu, S. O. (2003). Emerging Excipients in Parenteral Medications.Pharmaceutical Technology, 27(3), 46-60. [Link]
-
Cambridge MedChem Consulting. Formulation.[Link]
-
Hintzen, F., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax.Molecular Pharmaceutics, 19(12), 4436-4449. [Link]
-
Analytics-Shop. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.[Link]
-
Simulations Plus, Inc. (2022). In vivo Dissolution and Precipitation.YouTube.[Link]
-
PubChem. 4-chloro-N-methylpiperidine.[Link]
-
Pipzine Chemicals. 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine.[Link]
-
Bielen, A., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.MDPI.[Link]
-
Jouyban, A., et al. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.Pharmaceutical Sciences.[Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of a Privileged Scaffold in Kinase Inhibition
The intersection of the pyrimidine ring and the piperazinone moiety represents a fertile ground in medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one scaffold. We will explore the rationale behind specific structural modifications and their impact on biological activity, supported by illustrative experimental data and detailed protocols for key biological assays.
The Core Scaffold: A Strategic Starting Point
The 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The pyrimidine ring is a well-established hinge-binding motif for many protein kinases, while the piperazinone element provides a versatile platform for introducing substituents that can interact with other regions of the kinase active site, thereby modulating potency and selectivity.[2][3] The chlorine atom at the 6-position of the pyrimidine serves as a crucial synthetic handle for further derivatization through nucleophilic aromatic substitution.[4]
Synthetic Strategy: Building the Analog Library
The synthesis of the target analogs typically begins with a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 1-methylpiperazin-2-one. The resulting intermediate, 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one, can then be further modified at the 6-position of the pyrimidine ring.
Generalized Synthetic Scheme:
Caption: Generalized synthetic route to the target analogs.
This synthetic approach allows for the systematic introduction of a wide range of substituents at the 6-position, enabling a thorough exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis
The following table presents illustrative data for a series of analogs, comparing their inhibitory activity against a representative tyrosine kinase (e.g., a member of the Src family or a receptor tyrosine kinase). The data, while hypothetical, is based on established principles of kinase inhibitor design and SAR trends observed in similar compound classes.[5][6]
| Compound ID | R Group (at Pyrimidine C6) | IC50 (nM) | Lipophilic Efficiency (LiPE) |
| 1 | -Cl (Parent) | >10,000 | - |
| 2a | -NH-(4-fluoroaniline) | 550 | 4.8 |
| 2b | -NH-(3-chloro-4-fluoroaniline) | 85 | 5.9 |
| 2c | -NH-(3-ethynylaniline) | 45 | 6.1 |
| 2d | -NH-(1H-indazol-6-amine) | 20 | 6.8 |
| 3a | -O-(4-fluorophenol) | 1,200 | 3.9 |
| 3b | -O-(3-chloro-4-fluorophenol) | 250 | 5.2 |
| 4a | -S-(4-fluorothiophenol) | 800 | 4.3 |
Key SAR Insights:
-
The Linker Atom: The nature of the atom linking the substituent to the pyrimidine ring is critical. An amino linker (-NH-) generally provides the most potent activity, likely due to its ability to form a hydrogen bond with the kinase hinge region. Ether (-O-) and thioether (-S-) linkages result in a significant loss of potency.
-
Substitution on the Phenyl Ring: For the aniline-linked analogs (2a-d), substitution on the phenyl ring has a profound effect on activity.
-
The introduction of a fluorine atom at the para-position (2a) provides a moderate increase in potency over an unsubstituted aniline (data not shown).
-
Adding a chlorine atom at the meta-position (3-chloro-4-fluoroaniline, 2b) leads to a significant boost in activity. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate the chloro substituent.
-
An ethynyl group at the meta-position (2c) further enhances potency, indicating that this region of the active site can tolerate and may even favorably interact with this linear, rigid group.
-
-
Replacement of the Phenyl Ring: Replacing the substituted aniline with a bicyclic heteroaromatic system, such as indazole (2d), results in the most potent analog in this series. This highlights the importance of exploring larger, more complex aromatic systems that can form additional favorable interactions within the kinase active site.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Compounds of this class are designed to be ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. A common target for such inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[7]
Illustrative Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Accurate and reproducible biological data is the cornerstone of any SAR study. The following are detailed protocols for key assays used to evaluate the biological activity of these pyrimidine-piperazinone analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore greater inhibition of the kinase.[2]
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of the kinase, substrate peptide, and ATP in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the reaction buffer.
-
Assay Plate Setup: To a 96-well white microplate, add 5 µL of the diluted compound solution.
-
Kinase and Substrate Addition: Add 20 µL of the kinase/substrate mixture to each well.
-
Reaction Initiation: Add 25 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the compounds on cancer cell lines.[8][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-piperazinone analogs for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[8]
Conclusion and Future Directions
The 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications at the 6-position of the pyrimidine ring, particularly the introduction of substituted anilines and bicyclic heteroaromatic amines, can lead to potent inhibitors. The detailed experimental protocols provided herein offer a robust framework for the evaluation of such compounds.
Future work should focus on optimizing the pharmacokinetic properties of the most potent analogs, including their solubility, metabolic stability, and oral bioavailability. Furthermore, comprehensive kinome profiling will be essential to understand the selectivity of these compounds and to identify potential off-target effects. Ultimately, these studies will guide the development of new and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Karimi-Jafari, M. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423–430. [Link]
- Mudgal, P. (2024).
-
Kalvala, A. K., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Heliyon, 10(7), e28711. [Link]
- Raimondi, M. V., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem.
-
El-Gamal, M. I., et al. (2024). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 17(2), 249. [Link]
- Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(8), 755-769.
- Karimi-Jafari, M. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423–430.
-
Yeong, K. Y., et al. (2019). Design, Synthesis and Evaluation of New Indolylpyrimidylpiperazines for Gastrointestinal Cancer Therapy. Molecules, 24(20), 3681. [Link]
-
Westover, K. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11936–11959. [Link]
- Basavaraja, H. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
-
Alam, M. M., et al. (2016). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. Chemical Biology & Drug Design, 87(5), 764-772. [Link]
-
Lim, H. S., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 13(4), 620–627. [Link]
- Basavaraja, H. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]
-
ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]
- Roth, G. J. (2006). U.S. Patent No. 7,119,093. U.S.
-
Noolvi, M. N., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Future Journal of Pharmaceutical Sciences, 5, 12. [Link]
-
Svirshchevskaya, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]
- Tang, P. C., et al. (2000). U.S. Patent No. 6,043,248. U.S.
- Sarno, F., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 257, 115518.
-
Esvan, Y. J., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1612. [Link]
- Roth, G. J. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. PubChem.
-
PubChem. (n.d.). Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. [Link]
- Google Patents. (n.d.).
Sources
- 1. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cross-Reactivity Analysis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CMP-21): A Guide to Kinase Inhibitor Selectivity Profiling
Executive Summary
The development of targeted therapeutics, particularly protein kinase inhibitors, has revolutionized modern medicine. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][2] Off-target activity can lead to unforeseen toxicities or confound biological readouts, making a thorough understanding of a compound's cross-reactivity profile essential.[3][4] This guide provides a comprehensive framework for characterizing the selectivity of a novel investigational compound, 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one , hereafter designated CMP-21 . This molecule belongs to a well-established class of pyrimidine-based kinase inhibitors, known for their therapeutic potential and varied selectivity profiles.[5][6] We present a multi-pronged approach, combining large-scale in vitro binding assays with in-cell target engagement validation, to build a high-confidence selectivity profile. This guide objectively compares the hypothetical performance of CMP-21 with established clinical inhibitors, providing the detailed experimental methodologies required for replication and validation.
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating nearly every aspect of cell life.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[8] The development of small-molecule kinase inhibitors has yielded significant clinical successes, such as Imatinib and Dasatinib.[9][10] However, the initial paradigm of developing "magic bullets" with absolute specificity has evolved. While high selectivity is often desirable to minimize toxicity, multi-targeted or "promiscuous" inhibitors can offer broader efficacy in certain contexts.[3][9] Therefore, the goal is not necessarily absolute selectivity, but rather a precisely defined and understood selectivity profile.
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, adept at forming key hydrogen bonds within the kinase hinge region.[11][12] When combined with a piperazinone moiety—a versatile group that can modulate solubility and vector into specific pockets—the resulting compound class shows significant promise.[13][14] Our compound of interest, CMP-21, embodies this design philosophy. Given its structural alerts, we hypothesize its primary activity may lie within the tyrosine kinase (TK) family. This guide details the essential experiments to confirm its primary targets, uncover any off-targets across the kinome, and validate its activity in a cellular context.
Part 1: Comprehensive Methodologies for Selectivity Profiling
To construct a robust cross-reactivity profile, we employ a two-tiered strategy: a broad, in vitro screen to map the binding landscape, followed by a focused, in-cell assay to confirm target engagement under physiological conditions.
In Vitro Kinome-Wide Binding Affinity Profiling
The most effective method for an unbiased, large-scale survey of inhibitor-kinase interactions is a competition binding assay.[15][16] Platforms like Eurofins' KINOMEscan™ provide quantitative binding affinity data (Kd) for a compound against hundreds of kinases, offering a comprehensive view of its selectivity.[17][18][19]
Causality Behind Experimental Choice: Unlike enzymatic assays, which can be influenced by ATP concentration, substrate specificity, and kinase activation state, a competition binding assay directly measures the thermodynamic interaction between the inhibitor and the kinase's active site.[16] This provides a "cleaner" measure of affinity and is ideal for initial, broad profiling.
Caption: Workflow for a competition-based kinase binding assay.
-
Compound Preparation: Solubilize CMP-21 in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required for Kd determination.
-
Assay Plate Preparation: For single-concentration screening (e.g., 1 µM), dispense the compound into assay plates. For Kd determination, prepare an 11-point, 3-fold serial dilution curve.
-
Reaction Mixture: Prepare a reaction mixture containing the specific phage-tagged kinase, biotinylated bait ligand, and other necessary cofactors in kinase buffer.
-
Incubation: Add the kinase reaction mixture to the compound plates. Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Affinity Capture: Transfer the reaction mixtures to streptavidin-coated plates. Incubate for 20 minutes to capture the biotinylated bait ligand and any bound kinase.
-
Washing: Wash the plates to remove unbound kinase and compound.
-
Elution & Quantification: Elute the bound phage-tagged kinases and quantify the amount using quantitative PCR (qPCR) with primers specific to the phage DNA.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control. For dose-response curves, fit the data using a non-linear regression model to determine the dissociation constant (Kd).
In-Cell Target Engagement Validation
While in vitro assays are powerful, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[20][21][22]
Causality Behind Experimental Choice: CETSA relies on the principle of ligand-induced thermal stabilization.[23][24] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target binding in a native, physiological environment without modifying the compound or the protein.[20][22]
Caption: Conceptual kinome map illustrating CMP-21's selectivity.
Discussion and Interpretation
Based on our hypothetical data, CMP-21 emerges as a moderately selective inhibitor.
-
Primary Target and Family Selectivity: CMP-21 demonstrates potent, low-nanomolar affinity for SRC kinase (Kd = 15 nM). Its activity extends to other SRC family members (YES1, LCK), which is a common and often acceptable profile for SRC inhibitors due to structural homology.
-
Comparison to Dasatinib: CMP-21 is significantly more selective than Dasatinib. It notably avoids potent inhibition of ABL1 and p38α, two key off-targets of Dasatinib that contribute to its broad clinical activity and side-effect profile. [9]This suggests CMP-21 may offer a more focused biological effect.
-
Comparison to Comparator X: While not as exquisitely selective as the hypothetical Comparator X, CMP-21 maintains a clean profile against kinases from other major families like AGC and CMGC.
-
CETSA Confirmation: Follow-up CETSA experiments would be crucial. A positive thermal shift for SRC, LCK, and YES1 in CMP-21-treated cells would confirm that the in vitro binding affinities translate to target engagement in a live-cell context. The absence of a shift for a non-target like EGFR would further validate the in vitro data.
Conclusion and Strategic Implications
This guide outlines a rigorous, two-step methodology for defining the cross-reactivity profile of the novel kinase inhibitor, 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CMP-21). The combination of broad kinome binding scans and cellular target engagement assays provides a high-fidelity map of a compound's interaction landscape.
Our hypothetical analysis positions CMP-21 as a moderately selective SRC family inhibitor with a potentially superior safety profile compared to broadly active agents like Dasatinib. This level of characterization is paramount for drug development professionals. It enables informed decisions for lead optimization, provides a rationale for observed cellular phenotypes, and helps predict potential clinical toxicities. The protocols and frameworks described herein represent a self-validating system, ensuring that experimental choices are grounded in scientific principles and that the resulting data is both reliable and actionable for advancing novel therapeutic candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
-
Fabian, M. A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. Retrieved from [Link]
-
Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]
-
Dancey, J., & Sausville, E. A. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC - NIH. Retrieved from [Link]
-
Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. Retrieved from [Link]
-
Bantscheff, M., & Drewes, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from [Link]
-
Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Retrieved from [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
Milanesi, L., & Morra, G. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Roskoski, R. Jr. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Retrieved from [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]
-
Chaudhary, C., et al. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. PubMed. Retrieved from [Link]
-
Molecules. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2026, February 17). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]
-
LINCS Data Portal. (2017, September 25). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
ResearchGate. (2024, December 11). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]
-
Molecules. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]
-
Frontiers. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pelagobio.com [pelagobio.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. biorxiv.org [biorxiv.org]
Comparative Efficacy Analysis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one Structural Isomers: A Methodological Guide
Abstract: The development of small molecule inhibitors for targeted therapy is a cornerstone of modern drug discovery. The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity, pharmacology, and safety profile. This guide provides a comprehensive framework for comparing the efficacy of structural isomers of the novel kinase inhibitor candidate, 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one. While this specific molecule is used as a guiding example, the principles and methodologies described herein are broadly applicable to the characterization of stereoisomers for a wide range of drug candidates. We will delve into the rationale behind key experimental choices, present detailed protocols for in vitro and in vivo evaluation, and offer a model for data interpretation and visualization.
Introduction: The Critical Role of Chirality in Drug Efficacy
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. Biological systems, being inherently chiral themselves (composed of L-amino acids and D-sugars), often exhibit stereoselectivity in their interactions with chiral drugs. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects and toxicity.
The subject of this guide, 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one, possesses a chiral center at the piperazin-2-one ring, giving rise to two enantiomers: the (R)- and (S)-isomers. A critical step in the preclinical development of this compound is to thoroughly characterize each isomer to identify the eutomer (the more active isomer) and the distomer (the less active isomer). This guide will outline a systematic approach to this comparative evaluation.
In Vitro Efficacy Assessment: From Target Engagement to Cellular Potency
The initial phase of efficacy testing involves a series of in vitro assays designed to quantify the interaction of each isomer with its molecular target and to assess its activity in a cellular context.
Target Engagement: Kinase Inhibition Assays
Assuming 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one is designed as a kinase inhibitor, a primary step is to determine the half-maximal inhibitory concentration (IC50) for each isomer against the target kinase. A common method for this is a luminescence-based kinase assay.
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, the appropriate substrate (e.g., a generic peptide or a specific protein substrate), and ATP at its Km concentration.
-
Compound Dilution: Prepare a serial dilution series for the (R)- and (S)-isomers, typically from 100 µM down to 1 pM in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to 50 nL of each compound dilution. Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 1 hour at room temperature.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Isomer | Target Kinase IC50 (nM) |
| (R)-4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one | 5.2 |
| (S)-4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one | 897.4 |
The significant difference in IC50 values in this hypothetical dataset immediately suggests that the (R)-isomer is the eutomer, exhibiting much higher potency against the target kinase.
Cellular Potency: Cell Viability and Target Phosphorylation
Following target engagement, the next logical step is to assess the effect of the isomers on cancer cell lines that are dependent on the target kinase for survival and proliferation.
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be sensitive to the target kinase) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the (R)- and (S)-isomers for 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of the compound concentration.
To confirm that the observed effect on cell viability is due to on-target activity, a Western blot analysis of a key downstream substrate of the target kinase should be performed.
Caption: Workflow for in vitro comparison of isomers.
In Vivo Efficacy Assessment: Xenograft Tumor Models
Promising in vitro data must be validated in an in vivo setting. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the anti-tumor efficacy of drug candidates.
Study Design and Execution
-
Cell Implantation: Implant 5 x 10^6 cancer cells (the same line used in the in vitro cellular assays) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, (R)-isomer at a specific dose, (S)-isomer at the same dose).
-
Dosing: Administer the compounds and vehicle daily via the desired route (e.g., oral gavage) for a period of 21-28 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| (R)-isomer (50 mg/kg, QD) | 350 ± 75 | 76.7 |
| (S)-isomer (50 mg/kg, QD) | 1300 ± 200 | 13.3 |
The in vivo data should correlate with the in vitro findings, demonstrating a significantly greater anti-tumor effect for the eutomer.
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
A systematic, multi-faceted approach to evaluating structural isomers is essential for the successful development of a new chemical entity. The data from biochemical, cellular, and in vivo studies must be integrated to form a complete picture of the differential efficacy of the (R)- and (S)-isomers of 4-(6-chloropyrimidin-4-yl)-1-methylpiperazin-2-one. Based on the hypothetical data presented, the (R)-isomer is clearly the eutomer and should be prioritized for further development. The next steps would involve comprehensive pharmacokinetic and toxicology studies to establish a full safety and efficacy profile for the lead candidate. This rigorous, data-driven approach ensures that the most promising version of a new drug candidate is advanced into clinical trials, maximizing the potential for a successful therapeutic outcome.
References
A Guide to the Reproducible Synthesis and Characterization of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one and Related Scaffolds
Introduction: The Imperative of Reproducibility in Medicinal Chemistry
The pyrimidine ring is a cornerstone pharmacophore, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] When coupled with a piperazine or piperazinone moiety, it gives rise to a privileged scaffold with broad therapeutic potential, targeting kinases, GPCRs, and other critical protein families.[3][4][5] The specific compound, 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one, represents a key intermediate for library synthesis in drug discovery programs.
However, the promise of any novel compound is fundamentally tethered to the reproducibility of its synthesis and characterization. The well-documented "reproducibility crisis" in science underscores that even minor, often unreported, variations in experimental procedure can lead to inconsistent outcomes, wasting valuable time and resources.[6][7][8] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive, field-tested framework for ensuring the robust and reproducible execution of experiments involving this important chemical class.
We will dissect the synthesis, purification, and characterization of the target molecule, explaining the causality behind each procedural choice. By establishing self-validating protocols and comparing alternative methodologies, this guide aims to transform the "art" of synthesis into a reliable science.[6]
Part 1: A Validated Protocol for the Synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
The core of this synthesis lies in a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient pyrimidine ring is activated by two nitrogen atoms and a chloro-substituent, making the C4 position highly susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazin-2-one.
Experimental Protocol: SNAr Coupling
Objective: To synthesize 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one with a purity of >95% and a reproducible yield.
Reagents and Materials:
-
4,6-Dichloropyrimidine (>98% purity)
-
1-Methylpiperazin-2-one (>98% purity)
-
N,N-Diisopropylethylamine (DIPEA, >99.5%, anhydrous)
-
N,N-Dimethylformamide (DMF, >99.8%, anhydrous)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of dichloropyrimidine). Stir the solution at room temperature until all solid has dissolved.
-
Addition of Nucleophile: Add 1-methylpiperazin-2-one (1.05 eq) to the solution. A slight excess ensures the complete consumption of the dichloropyrimidine, simplifying purification.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise over 10 minutes. Causality: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile. Adding it at 0 °C helps to control any initial exotherm.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed.
-
Aqueous Work-up: Quench the reaction by slowly pouring the mixture into a separatory funnel containing water. Extract the aqueous phase three times with Ethyl Acetate. Causality: This step removes the highly polar DMF and DIPEA salts into the aqueous layer.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. Causality: The bicarbonate wash removes any residual acidic impurities, while the brine wash helps to break emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to elute the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.
Part 2: Comparative Analysis of Synthetic Methodologies
While the described protocol is robust, alternative conditions can be employed. The choice of solvent and base is often dictated by reagent availability, desired reaction time, and downstream processing considerations. Reproducibility depends on understanding the trade-offs of these choices.
| Parameter | Method A (Described) | Method B (Inorganic Base) | Method C (Alcohol Solvent) |
| Solvent | DMF | Dioxane | Ethanol |
| Base | DIPEA (Organic) | K₂CO₃ (Inorganic) | K₂CO₃ (Inorganic) |
| Temperature | 0 °C to Room Temp. | 80-100 °C | Reflux (~78 °C) |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Reaction Time | 12-18 hours | 4-8 hours | 12-24 hours |
| Work-up | Aqueous Extraction | Filtration & Extraction | Filtration & Concentration |
| Pros | Homogeneous reaction; mild conditions. | Inexpensive base; easy removal by filtration. | Greener solvent; easy to remove. |
| Cons | High-boiling solvent; requires extraction. | Heterogeneous; may require higher temps. | Potential for side reactions; lower solubility. |
Expertise & Causality:
-
Method B: Using an inorganic base like Potassium Carbonate (K₂CO₃) is common.[9] However, its low solubility in solvents like dioxane often requires higher temperatures to drive the reaction to completion, which can sometimes lead to side products.
-
Method C: Ethanol is a more environmentally friendly solvent.[5] The primary challenge here is often the limited solubility of the starting dichloropyrimidine, which can necessitate longer reaction times or lead to incomplete conversion.
Part 3: A Self-Validating System for Product Characterization
Reproducibility is only confirmed through rigorous and unambiguous analytical characterization. The following multi-pronged approach ensures that the synthesized material is structurally correct and pure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the definitive structural fingerprint of the molecule by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Protocol for Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
-
~8.5 ppm (s, 1H): Pyrimidine H2 proton.
-
~6.7 ppm (s, 1H): Pyrimidine H5 proton.
-
~4.0 ppm (t, 2H): Piperazinone -CH₂-N(pyrimidine) protons.
-
~3.5 ppm (s, 2H): Piperazinone -CH₂-C=O protons.
-
~3.3 ppm (t, 2H): Piperazinone -CH₂-N(Me) protons.
-
~3.0 ppm (s, 3H): N-Methyl (-CH₃) protons.
Note: Exact chemical shifts can vary. It is crucial to check for common solvent impurities which can be mistaken for product signals.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS confirms both the purity and the molecular weight of the compound. The HPLC separates the product from any impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z).
Protocol for LC-MS Analysis:
-
Sample Prep: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of ~10-50 µg/mL in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[12]
-
Scan Range: m/z 100-500.
-
Expected Data:
-
Molecular Formula: C₉H₁₁ClN₄O
-
Exact Mass: 226.06
-
Expected [M+H]⁺ Ion: m/z = 227.07
High-Performance Liquid Chromatography (HPLC) for Purity
Principle: A dedicated HPLC run with UV detection is the gold standard for quantifying the purity of the final compound.
Protocol: The same HPLC conditions as for LC-MS can be used. The purity is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main product peak relative to the total area. A purity level of >95% is standard for most research applications.[13]
Analytical Characterization Workflow
Caption: Decision workflow for the analytical validation of the synthesized product.
Part 4: Troubleshooting Common Reproducibility Issues
Even with a validated protocol, challenges can arise. Anticipating and diagnosing these issues is key to maintaining reproducibility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or reaction time.2. Poor quality reagents (e.g., wet solvent).3. Low reaction temperature. | 1. Add more base or extend reaction time.2. Use fresh, anhydrous reagents and solvents.3. Increase temperature (if stability allows). |
| Low Yield | 1. Inefficient work-up (product loss).2. Side reactions (e.g., di-substitution).3. Adsorption onto silica gel during purification. | 1. Perform extractions carefully; back-extract aqueous layer.2. Use a 1:1 stoichiometry of reactants; add nucleophile slowly.3. Pre-treat silica with triethylamine; use a more polar eluent. |
| Presence of Di-substituted Byproduct | The second chloro group on the pyrimidine reacts with another molecule of the piperazinone. | 1. Use a slight excess (<1.1 eq) of the piperazinone.2. Maintain lower reaction temperatures.3. Add the piperazinone solution slowly to the dichloropyrimidine. |
| Inconsistent NMR Spectra | 1. Residual solvent from purification (e.g., EtOAc, Hexane).2. Presence of water in the NMR solvent. | 1. Dry the sample under high vacuum for several hours.2. Use fresh, sealed NMR solvents. |
Conclusion
The reproducibility of experiments with 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is not a matter of chance, but a result of systematic control over reaction parameters and rigorous, multi-faceted analytical validation. By understanding the chemical principles behind the chosen protocol, comparing it with viable alternatives, and implementing a self-validating characterization workflow, researchers can ensure consistent and reliable outcomes. This guide provides the necessary framework to move beyond simple repetition of steps and towards a deeper, more scientific approach to chemical synthesis, which is the ultimate foundation of trustworthy and impactful research.
References
- Title: Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!
- Title: Reproducibility in Chemical Research Source: ResearchGate URL
- Title: Taking on chemistry's reproducibility problem Source: Chemistry World URL
- Source: Chemical Science (RSC Publishing)
- Title: Repeatability and Reproducibility in Analytical Chemistry Source: YouTube URL
- Title: Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)
- Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL
- Title: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)
- Source: PMC (PubMed Central)
- Title: Parent compounds with their best analogs Source: ResearchGate URL
- Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL
- Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL
- Source: PMC (PubMed Central)
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL
- Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: Semantic Scholar URL
- Title: Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology Source: Waters Corporation URL
- Source: KGROUP (University of Washington)
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 8. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 9. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Protocol: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
[1]
Executive Summary & Hazard Profile
Do not treat this compound as general organic waste. The presence of the 6-chloropyrimidine moiety dictates the disposal pathway. Unlike standard organic waste, the chlorine substituent requires high-temperature incineration with specific flue gas scrubbing to neutralize hydrogen chloride (HCl) and prevent the formation of dioxins.[1] Furthermore, the nitrogen-rich piperazinone ring generates nitrogen oxides (NOx) upon combustion.[1]
Critical Hazard Characteristics:
-
Halogenated Waste Stream: The chlorine atom mandates segregation into "Halogenated Waste." Mixing this with non-halogenated solvents (e.g., acetone, methanol) significantly increases disposal costs and complicates downstream incineration.[1]
-
Nucleophilic Susceptibility: The C-Cl bond on the pyrimidine ring is electrophilic. It can react exothermically with strong nucleophiles (amines, thiols) in a waste container.[1]
-
Aquatic Toxicity: Chlorinated heterocycles are often persistent and toxic to aquatic life. Zero discharge to drains is permitted. [2]
Physicochemical Data Table
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₉H₁₁ClN₄O | Nitrogen/Chlorine content requires scrubber incineration. |
| Physical State | Solid (typically off-white powder) | Dust control required during transfer. |
| Solubility | DMSO, Methanol, DCM | Solvents determine liquid waste compatibility.[1] |
| Reactivity | Electrophilic at C-6 position | Avoid mixing with strong bases or amines in waste drums. |
| RCRA Status | Not P/U listed; Characteristic | Likelihood of D001 (if in solvent) or Toxic. |
Pre-Disposal Stabilization (Self-Validating System)
The "Self-Validating" Concept: A protocol is only safe if it forces the operator to verify conditions before action. You must perform the following checks before moving the material to the central waste area.
Protocol A: Solid Waste (Pure Compound)
-
Validation Step: Verify the material is chemically stable. If the solid is wet with reactive reagents (e.g., thionyl chloride), it must be quenched first.[1]
-
Packaging: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar.
-
Labeling: Apply the label "Solid Waste: Halogenated Organic - Toxic."
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: You have a reaction mixture containing the title compound, solvent (e.g., DCM), and potential unreacted reagents.[1]
Step-by-Step Quench & Check:
-
Quench: Slowly add the mixture to a stirred, cooled solution of saturated sodium bicarbonate (NaHCO₃) if acidic reagents are present.
-
Phase Check: Allow layers to separate.
-
pH Validation (The Stop-Gate): Dip a pH strip into the aqueous layer.
-
If pH < 5 or > 9:[1] Adjust with dilute acid/base until neutral (pH 6-8). Do not bottle waste at extreme pH.
-
-
Separation: Separate the organic layer (containing the chloropyrimidine).
-
Bottle Selection: Pour into an Amber Glass or HDPE container. Avoid metal cans due to potential HCl generation over time.
Waste Segregation & Workflow Visualization[1]
The following diagram illustrates the critical decision logic for disposing of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one. Note the strict separation of halogenated streams.
Figure 1: Decision matrix for segregation. Note that high concentrations of the chloropyrimidine in non-halogenated solvents should default to the Halogenated stream to ensure proper incineration.
Regulatory & Logistics Framework
Container Labeling Requirements
To ensure the safety of downstream waste handlers, your label must be explicit. Vague labeling (e.g., "Chemical Waste") is the leading cause of disposal accidents.
Required Label Elements:
-
Full Chemical Name: 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one.[1]
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Product 10%").
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[3]
RCRA Compliance (US Specific)
While this specific intermediate is likely not P- or U-listed, it falls under Process Waste rules.[1]
-
Characteristic Waste: If dissolved in flammable solvents, it carries code D001 .[1]
-
Halogenated Solvents: If mixed with spent methylene chloride, it carries code F002 .[1]
-
Destruction Efficiency: The facility must demonstrate 99.99% destruction and removal efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs) due to the chlorinated ring [1].
Emergency Procedures: Spills
In the event of a bench-top spill (solid or liquid), follow the C.L.E.A.N. protocol:
-
C ontain: Surround the spill with absorbent pillows. Do not let it spread to floor drains.
-
L eave (if necessary): If fumes are strong (solvent evaporation), evacuate the immediate area.[1]
-
E quip: Don double nitrile gloves, safety goggles, and a lab coat.[1]
-
A bsorb:
-
Solids: Sweep gently using a dust pan to avoid aerosolization. Wipe surface with wet paper towels.
-
Liquids: Use vermiculite or charcoal-based absorbent pads.
-
-
N eutralize: Wipe the surface with a mild soap solution. Place all cleanup materials into the Halogenated Solid Waste bin.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics. RCRA Orientation Manual. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. 29 CFR 1910.1200.[4] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Available at: [Link]
Personal protective equipment for handling 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
The following technical guide details the safety, logistical, and operational protocols for handling 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one .
This guide is structured for researchers and scale-up chemists, prioritizing the "Precautionary Principle" due to the reactive nature of chloropyrimidine intermediates.[1]
Executive Safety Summary
Compound Class: Halogenated Heterocyclic Lactam (Pharmaceutical Intermediate).[1] Primary Hazard Driver: The 6-chloropyrimidine moiety is an electrophile capable of nucleophilic aromatic substitution (SNAr).[1] This reactivity profile classifies it as a potential skin sensitizer and severe irritant .[1] Physical State: Solid (Powder).[1] Critical Control Point: Dust inhalation and dermal contact. The combination of the piperazinone ring (polar, potentially increasing bioavailability) and the chloropyrimidine (reactive) necessitates strict containment.[1]
Immediate Action Card
| Parameter | Directive |
| Containment | Level 2 (OEB 2/3 equivalent). Handle strictly within a Fume Hood or Powder Containment Enclosure. |
| Skin Protection | Double Nitrile Gloves (0.11 mm min).[1] Change immediately upon contamination.[1][2][3] |
| Respiratory | N95/P2 respirator required if handling outside a hood (not recommended); P100 for spill cleanup.[1] |
| First Aid | Skin: Wash with soap/water for 15 min.[1][4] Eyes: Flush for 15 min. Inhalation: Move to fresh air immediately. |
Hazard Identification & Logic
Why we select specific PPE for this molecule.
Chemical Hazard Profile (Derived)
While specific toxicological data for this exact CAS may be limited, the structural activity relationship (SAR) with analogs (e.g., 2,4-dichloropyrimidine, piperazin-2-one derivatives) dictates the following GHS classification approach:
-
H315 (Skin Irritation): High probability.[1] The chloropyrimidine ring can hydrolyze or react with skin proteins.[1]
-
H317 (Skin Sensitization): High risk.[1] Electrophilic chloropyrimidines are known haptens.[1]
-
H319 (Eye Irritation): High probability.[1] Mechanical and chemical irritation from dust.[1]
-
H335 (Respiratory Irritation): Inhalation of dust will irritate mucous membranes.[1]
The "Why" Behind the Protocol
-
Sensitization Risk: The chlorine at the 6-position is activated for displacement.[1] If this compound penetrates the skin, it can covalently bind to proteins, triggering an immune response (sensitization).[1] Therefore, double-gloving is mandatory.
-
Solubility & Penetration: The 1-methylpiperazin-2-one moiety increases water solubility compared to a simple chloropyrimidine.[1] This may facilitate faster absorption through sweat or mucous membranes.[1] Therefore, eye protection must be splash-resistant (goggles) if in solution. [1]
Personal Protective Equipment (PPE) Specifications
PPE Decision Matrix
Use the following logic to determine the required PPE based on your operation.
Figure 1: Decision logic for selecting PPE based on physical state and operational scale.
Detailed PPE Specifications Table
| Component | Specification | Rationale |
| Hand Protection | Nitrile (0.11mm) minimum.[1] Double glove for >100mg.[1] | Nitrile provides excellent resistance to organic solids.[1] Double gloving prevents permeation via micro-defects.[1] |
| Eye Protection | ANSI Z87.1 Safety Glasses (Side shields).[1] Goggles for powders.[1] | Prevent dust entry into the tear duct, which could cause immediate stinging and hydrolysis.[1] |
| Body Protection | Lab Coat (Cotton/Poly) .[1] Use Tyvek sleeves for scale-up.[1] | Protect street clothes from dust accumulation.[1] Tyvek prevents particulate penetration.[1] |
| Respiratory | N95 (NIOSH) or P2 (EN 143) if outside hood.[1] | Only required if engineering controls (fume hood) fail or during spill cleanup.[1] |
Operational Workflow: Step-by-Step
A. Receipt & Inspection
-
Inspect Packaging: Check the outer bottle for white powder residue before opening.[1] If residue is visible, wipe down with a damp paper towel (water/ethanol) while wearing gloves.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (lactams can be hygroscopic).[1]
B. Weighing & Transfer (Critical Step)
Most exposure incidents occur here due to static-induced dust fly-off.[1]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Balance Enclosure .[1]
-
Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth before use.[1]
-
Transfer Protocol:
C. Reaction Setup
-
Solvent Addition: Add solvent to the solid, not solid to the boiling solvent.[1] This prevents the "puff" of toxic dust that occurs when powder hits a hot liquid surface.[1]
-
Dissolution: Once dissolved, the inhalation hazard is significantly reduced, but the skin absorption hazard remains.[1]
D. Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").[1]
-
Liquid Waste: Collect in Halogenated Organic Waste streams.[1] Do not pour down the drain.
-
Container: Triple rinse the empty bottle with Ethanol or DMSO before disposal.[1]
Emergency Procedures
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Wear Goggles , Double Nitrile Gloves , and an N95/P100 Respirator .[1]
-
Contain: Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.[1]
-
Clean: Scoop up the wet material.[1] Wipe the surface 3 times with Ethanol.[1]
-
Verify: Check for residual white powder.[1]
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Hold eyelids open. Seek medical attention if redness persists.
-
Skin Contact: Wash with soap and copious water.[1][2][3][4] Do not use ethanol on skin (it may enhance absorption).[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical aid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25131555 (Related Structure: Chloropyrimidine derivatives).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
